8-Chloro-arabinoadenosine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H12ClN5O4 |
|---|---|
Molekulargewicht |
301.69 g/mol |
IUPAC-Name |
(2R,3R,5R)-2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5?,6-,9-/m1/s1 |
InChI-Schlüssel |
MHDPPLULTMGBSI-VCXQEIDJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 8-Chloro-arabinoadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of 8-Chloro-arabinoadenosine, a potent nucleoside analog with significant therapeutic potential. The information is curated for researchers and professionals involved in drug discovery and development.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be logically divided into four main stages:
-
Protection of Arabinose: The hydroxyl groups of D-arabinose are protected to prevent unwanted side reactions during glycosylation. A common protecting group is acetate (B1210297).
-
Glycosylation: The protected arabinose is coupled with a protected 8-bromoadenine (B57524) derivative. The bromo-substituent serves as a precursor for the chloro group.
-
Halogen Exchange: The 8-bromo group is displaced by a chloro group.
-
Deprotection: The protecting groups on the sugar moiety are removed to yield the final product.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound. These are based on standard procedures for nucleoside synthesis and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of 1,2,3,5-Tetra-O-acetyl-α,β-D-arabinofuranose
-
Starting Material: D-Arabinose.
-
Reagents: Acetic anhydride (B1165640), pyridine (B92270).
-
Procedure:
-
Suspend D-arabinose in pyridine at 0°C.
-
Slowly add acetic anhydride to the suspension with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (B109758).
-
Wash the organic layer sequentially with cold 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the anomeric mixture of the protected arabinofuranose.
-
Protocol 2: Glycosylation of Protected Arabinose with 8-Bromoadenine
-
Starting Materials: 1,2,3,5-Tetra-O-acetyl-α,β-D-arabinofuranose, N⁶-benzoyl-8-bromoadenine.
-
Reagents: N,O-Bis(trimethylsilyl)acetamide (BSA), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), anhydrous acetonitrile (B52724).
-
Procedure:
-
Suspend N⁶-benzoyl-8-bromoadenine in anhydrous acetonitrile.
-
Add BSA and heat the mixture to reflux until a clear solution is obtained, then cool to room temperature.
-
In a separate flask, dissolve the protected arabinofuranose in anhydrous acetonitrile and cool to 0°C.
-
Add TMSOTf to the sugar solution, followed by the dropwise addition of the silylated adenine (B156593) base solution.
-
Stir the reaction mixture at room temperature for 18-24 hours under an inert atmosphere.
-
Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to isolate the protected 8-bromo-arabinoadenosine.
-
Protocol 3: Halogen Exchange to this compound
-
Starting Material: Protected 8-bromo-arabinoadenosine.
-
Reagents: Copper(I) chloride, hexamethylphosphoramide (B148902) (HMPA).
-
Procedure:
-
Dissolve the protected 8-bromo-arabinoadenosine in HMPA.
-
Add an excess of copper(I) chloride to the solution.
-
Heat the reaction mixture at 100-120°C for 4-6 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography to obtain the protected this compound.
-
Protocol 4: Deprotection to this compound
-
Starting Material: Protected this compound.
-
Reagents: Saturated methanolic ammonia.
-
Procedure:
-
Dissolve the protected this compound in saturated methanolic ammonia.
-
Stir the solution in a sealed vessel at room temperature for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Purification of this compound
Purification is a critical step to obtain high-purity this compound suitable for biological and pharmaceutical studies. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Purification Techniques
-
Silica Gel Column Chromatography: This is a standard method for purifying nucleoside analogs. A silica gel stationary phase is used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). The polarity of the eluent is gradually increased to elute the desired compound.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity requirements, RP-HPLC is the method of choice. A C18 column is typically used with a mobile phase of water and a polar organic solvent like acetonitrile or methanol, often with a buffer such as triethylammonium (B8662869) acetate.
-
Crystallization: If a suitable solvent system is found, crystallization can be an effective method for obtaining highly pure crystalline material.
Data Presentation: Synthesis and Purification Summary
| Step | Key Transformation | Typical Reagents | Purification Method | Expected Yield (Hypothetical) | Expected Purity (Hypothetical) |
| 1 | Protection | Acetic anhydride, pyridine | Silica Gel Chromatography | 80-90% | >95% |
| 2 | Glycosylation | BSA, TMSOTf | Silica Gel Chromatography | 50-70% | >90% |
| 3 | Halogen Exchange | CuCl, HMPA | Silica Gel Chromatography | 60-80% | >95% |
| 4 | Deprotection | Methanolic ammonia | Recrystallization/HPLC | 70-90% | >99% |
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects primarily through its conversion to the active triphosphate metabolite, 8-Chloro-adenosine triphosphate (8-Cl-ATP).[1][2] This analog then interferes with key cellular processes.
Key Mechanisms of Action
-
Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into growing RNA chains by RNA polymerases, leading to chain termination and a global inhibition of transcription.[1]
-
Depletion of Cellular ATP: The accumulation of 8-Cl-ATP competes with endogenous ATP, leading to a significant reduction in cellular ATP levels.[2] This energy depletion disrupts numerous ATP-dependent cellular processes.
Signaling Pathway
The cytotoxic effects of this compound are mediated through its metabolic activation and subsequent disruption of RNA synthesis and cellular energy metabolism, ultimately leading to apoptosis.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed synthetic route, based on established chemical principles, offers a practical approach for its preparation in a laboratory setting. The outlined purification methods are essential for obtaining a high-purity compound suitable for further research and development. Understanding the mechanism of action, centered on the formation of 8-Cl-ATP and its subsequent effects on RNA synthesis and cellular energetics, is crucial for its rational application in drug discovery programs. This guide serves as a valuable resource for scientists and researchers working on the development of novel nucleoside-based therapeutics.
References
8-Chloro-arabinoadenosine: An In-Depth Technical Guide on its Function as an RNA-Directed Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a synthetic nucleoside analog that has demonstrated significant potential as an anti-cancer agent, particularly in hematological malignancies. As an RNA-directed compound, its mechanism of action is distinct from many conventional chemotherapeutics that primarily target DNA synthesis. This technical guide provides a comprehensive overview of 8-Cl-Ado, focusing on its core mechanism, experimental evaluation, and key cellular effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration and application of this promising molecule.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism that primarily targets RNA synthesis and cellular energy metabolism. Upon entry into the cell, 8-Cl-Ado is phosphorylated by adenosine (B11128) kinase and other cellular kinases to its active triphosphate form, this compound triphosphate (8-Cl-ATP).[1][2] This active metabolite is central to the compound's anti-neoplastic activity.
The primary modes of action of 8-Cl-Ado are:
-
Inhibition of RNA Synthesis: 8-Cl-ATP acts as a competitive inhibitor of RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA).[3] It can be incorporated into elongating RNA chains, leading to premature chain termination.[3] This selective inhibition of mRNA synthesis disrupts the production of essential proteins, including short-lived anti-apoptotic proteins, thereby promoting programmed cell death.[1]
-
Depletion of Intracellular ATP: The accumulation of 8-Cl-ATP within the cell leads to a significant reduction in the endogenous pool of adenosine triphosphate (ATP).[1] This depletion of cellular energy stores contributes to metabolic stress and further promotes apoptosis.
-
Induction of DNA Double-Strand Breaks: 8-Cl-ATP can also inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[4] This inhibition can lead to the accumulation of DNA double-strand breaks, a potent trigger for apoptosis.[4]
The following diagram illustrates the central mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.
Table 1: Cytotoxicity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | 10 µM 8-Cl-Ado (24h) - % Cell Death (DiOC₆ staining) |
| JeKo | >40% |
| Mino | ~30% |
| SP-53 | ~20% |
| Granta 519 | <10% |
Data extracted from a study on MCL cell lines, where cell death was measured by loss of mitochondrial transmembrane potential.[1]
Table 2: Effect of this compound on RNA and DNA Synthesis in MCL Cell Lines
| Cell Line | Inhibition of RNA Synthesis (³H-uridine incorporation) | Inhibition of DNA Synthesis (³H-thymidine incorporation) |
| JeKo | ~90% | ~80% |
| Mino | ~70% | ~60% |
| SP-53 | ~60% | ~50% |
| Granta 519 | ~50% | ~40% |
Data represents the approximate percentage of inhibition after 24 hours of treatment with 10 µM 8-Cl-Ado.[1]
Table 3: Intracellular 8-Cl-ATP Accumulation and ATP Depletion in MCL Cell Lines
| Cell Line | Intracellular 8-Cl-ATP (µM) after 24h with 10 µM 8-Cl-Ado | % ATP Depletion after 24h with 10 µM 8-Cl-Ado |
| JeKo | >1000 | ~60% |
| Mino | ~800 | ~50% |
| SP-53 | ~600 | ~40% |
| Granta 519 | ~400 | ~30% |
Intracellular concentrations of 8-Cl-ATP and the corresponding depletion of endogenous ATP are highly correlated with the cytotoxic effects of 8-Cl-Ado.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of this compound. The following are representative protocols for assays commonly used to characterize its activity.
Measurement of RNA and DNA Synthesis Inhibition
This protocol describes a method to quantify the effect of 8-Cl-Ado on global RNA and DNA synthesis using radiolabeled nucleoside incorporation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (8-Cl-Ado)
-
[³H]-uridine
-
[³H]-thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 8-Cl-Ado for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
During the last 45 minutes of the incubation period, add 1 µCi of [³H]-uridine or [³H]-thymidine to the respective wells.
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the macromolecules by adding 100 µL of ice-cold 10% TCA to each well and incubate for 30 minutes at 4°C.
-
Wash the precipitate twice with ice-cold 5% TCA.
-
Solubilize the precipitate in 100 µL of 0.1 M NaOH.
-
Transfer the solubilized precipitate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the radioactive counts to the cell count or protein concentration and express the results as a percentage of the vehicle-treated control.
Quantification of Intracellular 8-Cl-ATP and ATP by HPLC
This protocol outlines the procedure for extracting and quantifying intracellular nucleotides by high-performance liquid chromatography (HPLC).
Materials:
-
Treated and untreated cell pellets
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase buffers (e.g., ammonium (B1175870) phosphate (B84403) buffer with a methanol (B129727) gradient)
-
ATP and 8-Cl-ATP standards
Procedure:
-
Harvest approximately 5 x 10⁶ cells by centrifugation.
-
Extract the nucleotides by adding 200 µL of ice-cold 0.4 M PCA to the cell pellet.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Neutralize the supernatant by adding an appropriate volume of 2 M KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the extract onto the HPLC system.
-
Separate the nucleotides using a C18 column and a suitable gradient of the mobile phase.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the concentrations of ATP and 8-Cl-ATP by comparing the peak areas to those of known standards.
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with 8-Cl-Ado.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
The following diagram outlines a typical experimental workflow for the in vitro evaluation of this compound.
Multifaceted Effects Leading to Cell Death
The cytotoxic activity of this compound is the result of a coordinated assault on multiple critical cellular processes. The interplay between RNA synthesis inhibition, energy depletion, and DNA damage culminates in the activation of the apoptotic cascade.
The logical relationship between these effects is depicted in the following diagram.
Conclusion
This compound represents a compelling class of RNA-directed nucleoside analogs with a unique and potent mechanism of action. Its ability to concurrently inhibit RNA synthesis, deplete cellular energy, and induce DNA damage makes it an attractive candidate for further investigation and development, particularly for the treatment of hematological malignancies. This technical guide provides a foundational understanding of 8-Cl-Ado's core principles and the experimental methodologies required for its robust evaluation. As research in this area continues, a deeper understanding of its complex interactions within the cell will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. revvity.com [revvity.com]
The Phosphorylation of 8-Chloro-arabinoadenosine to 8-Cl-ATP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-araA), a chlorinated purine (B94841) nucleoside analog, has demonstrated significant potential as an anti-cancer agent. Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate metabolite, 8-chloro-arabinoadenosyl-5'-triphosphate (8-Cl-ATP). This conversion is a critical step in its mechanism of action, which involves the inhibition of RNA synthesis and the induction of apoptosis in cancer cells.[1][2] This technical guide provides an in-depth overview of the phosphorylation cascade of 8-Cl-araA, detailing the enzymatic processes, cellular uptake mechanisms, and experimental protocols for its analysis.
Cellular Uptake and Phosphorylation Pathway
The journey of 8-Cl-araA from an extracellular agent to an intracellularly active compound involves two primary stages: cellular uptake and sequential phosphorylation.
Cellular Uptake
As a nucleoside analog, 8-Cl-araA is hydrophilic and requires specialized membrane transporters to cross the cell membrane. The cellular uptake of nucleosides and their analogs is primarily mediated by two families of nucleoside transporters:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient.
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that can move nucleosides against their concentration gradient.
The specific transporter(s) involved in 8-Cl-araA uptake can vary between different cell types and can be a crucial determinant of the drug's efficacy.
The Phosphorylation Cascade
Once inside the cell, 8-Cl-araA undergoes a three-step phosphorylation process to become 8-Cl-ATP. This process is catalyzed by a series of kinases that sequentially add phosphate (B84403) groups to the 5'-hydroxyl of the arabinose sugar.
-
Mono-phosphorylation: The initial and rate-limiting step is the conversion of 8-Cl-araA to 8-chloro-arabinoadenosyl-5'-monophosphate (8-Cl-araAMP). This reaction is catalyzed by adenosine (B11128) kinase (ADK) . Cells deficient in ADK have been shown to be resistant to 8-Cl-araA, highlighting the critical role of this enzyme.[1]
-
Di-phosphorylation: 8-Cl-araAMP is subsequently phosphorylated to 8-chloro-arabinoadenosyl-5'-diphosphate (8-Cl-araADP). This step is likely catalyzed by adenylate kinase (AK) , which is responsible for the reversible transfer of a phosphate group from ATP to AMP.
-
Tri-phosphorylation: The final step is the conversion of 8-Cl-araADP to the active metabolite, 8-Cl-ATP. This reaction is carried out by nucleoside-diphosphate kinase (NDPK) , an enzyme with broad substrate specificity that catalyzes the transfer of the terminal phosphate from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate.
The prodrug, 8-chloro-cyclic adenosine monophosphate (8-Cl-cAMP), can be extracellularly converted to 8-Cl-araA, which is then taken up by the cell and enters this phosphorylation pathway.[1]
Quantitative Data on 8-Cl-ATP Accumulation
The intracellular concentration of 8-Cl-ATP is a key determinant of the cytotoxic effects of 8-Cl-araA. The following table summarizes available data on the accumulation of 8-Cl-ATP in cancer cell lines.
| Cell Line | 8-Cl-araA Concentration (µM) | Incubation Time (h) | Intracellular 8-Cl-ATP Concentration (µM) | Reference |
| Multiple Myeloma | 10 | 12 | >400 | [1] |
| HL-60 | 0.42 (IC50) | Not Specified | Not Specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 8-Cl-araA phosphorylation.
Protocol 1: Determination of Intracellular 8-Cl-araA, 8-Cl-araAMP, 8-Cl-araADP, and 8-Cl-ATP by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify 8-Cl-araA and its phosphorylated metabolites from cell extracts.
Materials:
-
Cell culture reagents
-
8-Cl-araA
-
Perchloric acid (PCA), ice-cold
-
Potassium carbonate (K2CO3)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M KH2PO4, pH 6.0
-
Mobile Phase B: Mobile Phase A with 20% methanol (B129727) and 4 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (ion-pairing agent)
-
Standards for 8-Cl-araA, 8-Cl-araAMP, 8-Cl-araADP, and 8-Cl-ATP
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of 8-Cl-araA for the desired time periods.
-
Cell Lysis and Extraction:
-
Harvest the cells by trypsinization or scraping.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of ice-cold 0.4 M PCA.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (acid-soluble fraction).
-
-
Neutralization:
-
Neutralize the supernatant by adding a calculated amount of 3 M K2CO3.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the neutralized supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).
-
Inject a known volume of the neutralized cell extract.
-
Run a gradient elution to separate the compounds. A typical gradient might be:
-
0-10 min: 100% Mobile Phase A
-
10-30 min: Linear gradient to 100% Mobile Phase B
-
30-40 min: 100% Mobile Phase B
-
40-50 min: Return to 100% Mobile Phase A and re-equilibrate.
-
-
Monitor the elution profile at 260 nm.
-
-
Quantification:
-
Generate a standard curve for each compound (8-Cl-araA, 8-Cl-araAMP, 8-Cl-araADP, and 8-Cl-ATP) by injecting known concentrations.
-
Calculate the concentration of each metabolite in the cell extracts by comparing the peak areas to the standard curves.
-
Normalize the results to the cell number or total protein content.
-
Protocol 2: Adenosine Kinase (ADK) Activity Assay
Objective: To measure the activity of adenosine kinase in cell lysates by quantifying the conversion of [3H]8-Cl-araA to [3H]8-Cl-araAMP.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
[3H]this compound
-
ATP and MgCl2 solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
DEAE-cellulose filter discs
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Cell Lysate:
-
Harvest and wash cells as described in Protocol 1.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, and [3H]8-Cl-araA.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a known amount of cell lysate.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by placing the tubes on ice or by adding a stop solution (e.g., EDTA).
-
-
Separation of Substrate and Product:
-
Spot a portion of the reaction mixture onto DEAE-cellulose filter discs.
-
Wash the filter discs extensively with a wash buffer (e.g., 1 mM ammonium (B1175870) formate) to remove the unreacted [3H]8-Cl-araA. The phosphorylated product, [3H]8-Cl-araAMP, will bind to the positively charged filter.
-
Perform a final wash with ethanol (B145695) to dry the discs.
-
-
Quantification:
-
Place the dried filter discs into scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of [3H]8-Cl-araAMP formed based on the specific activity of the [3H]8-Cl-araA.
-
Express the ADK activity as pmol of product formed per minute per mg of protein.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Phosphorylation cascade of this compound.
Caption: Workflow for HPLC analysis of 8-Cl-araA metabolites.
Conclusion
The phosphorylation of this compound to its active triphosphate form, 8-Cl-ATP, is a multifaceted process that is fundamental to its anti-cancer activity. A thorough understanding of the cellular uptake mechanisms and the enzymatic cascade involved in this conversion is crucial for the rational design of novel therapeutic strategies and for optimizing the clinical application of 8-Cl-araA. The experimental protocols and visualizations provided in this guide offer a framework for researchers to investigate and quantify this critical metabolic pathway. Further research to elucidate the specific kinetic parameters of the involved kinases for 8-Cl-araA and its phosphorylated derivatives will provide deeper insights into its mechanism of action and potential mechanisms of resistance.
References
- 1. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. [8-Chloro-adenosine increases the activity of transcription factor CREB by modification of phosphorylation] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Cellular Energy Crisis: An In-depth Technical Guide to 8-Chloro-arabinoadenosine-Induced ATP Depletion
Audience: Researchers, scientists, and drug development professionals.
Abstract
8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog with demonstrated preclinical and clinical activity against a range of hematological malignancies and solid tumors. A primary mechanism of its cytotoxicity is the profound disruption of cellular energy homeostasis, leading to a significant depletion of intracellular adenosine (B11128) triphosphate (ATP). This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and key experimental protocols related to 8-Cl-Ado-induced ATP depletion. It is intended to serve as a resource for researchers investigating the therapeutic potential of this compound and for professionals in the field of drug development.
Mechanism of Action: A Two-Pronged Assault on Cellular Energetics
This compound exerts its effects on cellular ATP levels through a multi-faceted mechanism. Upon cellular uptake, 8-Cl-Ado is metabolized by adenosine kinase to its monophosphate form, which is subsequently phosphorylated to the active triphosphate metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1] The accumulation of 8-Cl-ATP initiates a cascade of events that cripple the cell's energy production and signaling pathways.
The primary mechanisms of 8-Cl-Ado-induced ATP depletion are:
-
Competitive Inhibition and Incorporation: 8-Cl-ATP acts as a competitive inhibitor of ATP in various enzymatic reactions. Its structural similarity to ATP allows it to be mistakenly incorporated into newly synthesized RNA by RNA polymerases.[2][3] This incorporation disrupts RNA synthesis and function, leading to a decrease in the production of essential proteins, including those involved in energy metabolism.[4][5]
-
Direct Inhibition of ATP Synthase: There is evidence to suggest that 8-Cl-ATP and its diphosphate (B83284) metabolite, 8-Cl-ADP, can directly interfere with the function of ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[6] Computational modeling and biochemical studies indicate that 8-Cl-ADP can act as a substrate, while 8-Cl-ATP may function as an inhibitor of this critical enzyme.[6]
-
Activation of AMP-Activated Protein Kinase (AMPK): The depletion of intracellular ATP and the corresponding increase in the AMP:ATP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[7][8][9] Activated AMPK attempts to restore energy balance by inhibiting anabolic pathways that consume ATP, such as protein synthesis via the mTOR pathway, and promoting catabolic pathways that generate ATP, such as autophagy.[7][10][11] In many cancer cells, however, this response is insufficient to overcome the severe energy crisis induced by 8-Cl-Ado, ultimately leading to cell death.[7]
Quantitative Effects on ATP Levels and Cellular Viability
The impact of 8-Cl-Ado on intracellular ATP concentrations and cell viability has been quantified across a variety of cancer cell lines. The extent of ATP depletion and the cytotoxic potency of 8-Cl-Ado are dependent on the cell type, drug concentration, and duration of exposure.
| Cell Line | Cancer Type | 8-Cl-Ado Concentration (µM) | Treatment Duration (hours) | ATP Reduction (%) | IC50 (µM) | Reference(s) |
| MOLM-13 | Acute Myeloid Leukemia | 10 | 12 | >20 | 0.2 - 1.4 | [12][13] |
| MOLM-14 | Acute Myeloid Leukemia | 10 | 12 | >20 | 0.2 - 1.4 | [12] |
| KG-1a | Acute Myeloid Leukemia | 10 | 6 | ~20 (single agent), ~70 (with venetoclax) | 0.2 - 1.4 | [12] |
| MV4-11 | Acute Myeloid Leukemia | 10 | 6-12 | ~20 (single agent), ~90 (with venetoclax) | 0.2 - 1.4 | [12][13] |
| OCI-AML3 | Acute Myeloid Leukemia | Not Specified | Not Specified | Not Specified | 0.2 - 1.4 | [12] |
| Primary AML Blasts | Acute Myeloid Leukemia | 10 | 24 | 20-80 (RNA synthesis inhibition) | 0.8 (FLT3-ITD+) | [12][13] |
| BT-474 | Breast Cancer | 10 | 72 | Continuously diminishing | Not Specified | [7] |
| MCF-7 | Breast Cancer | 10 | 24 | Below control, with some recovery | Not Specified | [7] |
| Granta 519 | Mantle Cell Lymphoma | 10 | 24 | 30 - 60 | Not Specified | [4] |
| JeKo | Mantle Cell Lymphoma | 10 | 24 | 30 - 60 | Not Specified | [4] |
| Mino | Mantle Cell Lymphoma | 10 | 24 | 30 - 60 | Not Specified | [4] |
| SP-53 | Mantle Cell Lymphoma | 10 | 24 | 30 - 60 | Not Specified | [4] |
| MM.1S | Multiple Myeloma | 10 | 2 | ~25 | Not Specified | [2] |
| CAKI-1 | Renal Cell Carcinoma | Not Specified | Not Specified | Not Specified | 2 | [10] |
| RXF-393 | Renal Cell Carcinoma | Not Specified | Not Specified | Not Specified | 36 | [10] |
| HCAEC | Human Coronary Artery Endothelial Cells | 8 | 24 | Significant reduction | Not Specified | [14][15] |
| Metabolite Accumulation | |||||
| Cell Line | Cancer Type | 8-Cl-Ado Concentration (µM) | Treatment Duration (hours) | Intracellular 8-Cl-ATP Concentration (µM) | Reference(s) |
| AML Cells | Acute Myeloid Leukemia | 10 | 12 | >600 | [12][13] |
| JeKo | Mantle Cell Lymphoma | Not Specified | Not Specified | >1000 | [16] |
| Mino | Mantle Cell Lymphoma | Not Specified | Not Specified | >1000 | [16] |
| MM.1S | Multiple Myeloma | 10 | 2 | >100 | [2] |
| Multiple Myeloma Cells | Multiple Myeloma | 10 | 12 | >400 | [1] |
Experimental Protocols
Measurement of Intracellular ATP and 8-Cl-ATP by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the extraction and quantification of intracellular adenine (B156593) nucleotides.
3.1.1. Nucleotide Extraction using Perchloric Acid
-
Cell Harvesting: Culture cells to the desired density and treat with 8-Cl-Ado for the specified time. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Lysis and Deproteinization: Resuspend the cell pellet in 0.4 N perchloric acid (PCA) and incubate on ice for 30 minutes to lyse the cells and precipitate proteins.
-
Neutralization: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube and neutralize with 2M KHCO3 to a pH of approximately 7.0. The formation of a precipitate (KClO4) will occur.
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate. The resulting supernatant contains the nucleotide extract.
-
Storage: Store the extracts at -80°C until analysis.
3.1.2. HPLC Analysis
-
Chromatographic System: Utilize a C18 reverse-phase column (e.g., 3 µm, 3 x 150 mm).
-
Mobile Phase: A typical mobile phase consists of a gradient of two buffers:
-
Buffer A: 0.1 M KH2PO4, 4 mM Tetrabutylammonium bisulfate, pH 6.0.
-
Buffer B: 70% Buffer A and 30% Methanol (B129727).
-
-
Elution Program:
-
Equilibrate the column with 100% Buffer A.
-
Inject the sample and elute with 100% Buffer A for 2 minutes.
-
Apply a linear gradient to 100% Buffer B over 13 minutes.
-
Wash the column with 100% Buffer B for 12 minutes.
-
Re-equilibrate the column with 100% Buffer A for 8 minutes before the next injection.
-
-
Detection: Monitor the eluate at 254 nm.
-
Quantification: Determine the concentrations of ATP and 8-Cl-ATP by comparing the peak areas to a standard curve generated with known concentrations of ATP and synthesized 8-Cl-ATP.
Cell Viability Assessment using ATPlite™ Luminescence-Based Assay
This assay provides a rapid and sensitive method for determining cell viability based on the quantification of intracellular ATP.
-
Cell Seeding: Seed cells in a white, 96-well microplate at a density of 2,500-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 8-Cl-Ado and incubate for the desired duration (e.g., 72 hours).
-
Reagent Preparation: Prepare the ATPlite™ 1step reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add the ATPlite™ 1step reagent to each well, which lyses the cells and initiates the luciferase-catalyzed reaction that produces light in the presence of ATP.
-
Signal Measurement: Shake the plate for 2 minutes and then measure the luminescence using a plate reader. The luminescent signal is directly proportional to the intracellular ATP concentration and, consequently, the number of viable cells.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
-
Cell Seeding: Plate a known number of single cells (e.g., 100-1000 cells) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with 8-Cl-Ado for a specified period.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining:
-
Remove the medium and wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 5 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 2 hours.
-
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis of AMPK and mTOR Pathway Activation
This protocol is for detecting the phosphorylation status of key proteins in the AMPK/mTOR signaling pathway.
-
Protein Extraction: Treat cells with 8-Cl-Ado, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 8-Cl-Ado-Induced ATP Depletion and Cellular Response
Caption: Signaling cascade initiated by this compound.
Experimental Workflow for Assessing the Effects of 8-Cl-Ado
Caption: Workflow for studying 8-Cl-Ado's effects on ATP.
Conclusion
This compound represents a potent anti-cancer agent that targets the fundamental energetic machinery of malignant cells. Its ability to induce profound ATP depletion through multiple mechanisms underscores its therapeutic potential. A thorough understanding of its effects on cellular metabolism and the associated signaling pathways is crucial for the rational design of combination therapies and the identification of predictive biomarkers of response. The experimental protocols and data presented in this guide provide a framework for further investigation into the multifaceted actions of this promising therapeutic agent.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. youtube.com [youtube.com]
- 6. sketchviz.com [sketchviz.com]
- 7. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Nucleotide preparation from cells and determination of nucleotides by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Extraction of intracellular nucleosides and nucleotides with acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. ATP Content Assay for Cell Viability Measurement [bio-protocol.org]
- 13. pufei.com [pufei.com]
- 14. Clonogenic Assay [en.bio-protocol.org]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Clonogenic Assay [bio-protocol.org]
An In-depth Technical Guide to 8-Chloro-arabinoadenosine Inhibition of DNA and RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-arabinoadenosine (8-Cl-Ado) is a potent ribonucleoside analog demonstrating significant preclinical and clinical activity against a range of hematological malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and multiple myeloma (MM).[1] Its cytotoxic effects stem from a multi-pronged mechanism targeting fundamental cellular processes. Upon cellular uptake, 8-Cl-Ado is metabolized to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP), which subsequently disrupts both RNA and DNA synthesis through distinct pathways. This guide provides a detailed examination of these inhibitory mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Cellular Metabolism and Activation
The activity of 8-Cl-Ado is entirely dependent on its intracellular conversion to the ATP analog, 8-Cl-ATP. This process is initiated by the enzyme adenosine (B11128) kinase, which phosphorylates 8-Cl-Ado to its monophosphate form. Subsequent phosphorylations by other cellular kinases yield the active triphosphate metabolite.[1] The accumulation of 8-Cl-ATP within the cell is a critical prerequisite for its cytotoxic effects and is highly correlated with the inhibition of global transcription.[1]
Inhibition of RNA Synthesis
A primary mechanism of 8-Cl-Ado's cytotoxicity is the profound inhibition of RNA synthesis. This is achieved through several coordinated actions of its active metabolite, 8-Cl-ATP.
-
Premature Chain Termination: 8-Cl-ATP acts as a fraudulent substrate for RNA polymerases. Its incorporation into a nascent mRNA transcript prevents further elongation, leading to premature chain termination.[1][2] High-performance liquid chromatography analysis has confirmed that the analog is incorporated at the 3' terminus of RNA transcripts.[2]
-
Inhibition of RNA Polymerase II: The accumulation of 8-Cl-ATP is highly correlated with the inhibition of global transcription, suggesting a direct inhibitory effect on RNA polymerase II (Pol II), the enzyme responsible for mRNA synthesis.[1][2] Studies in multiple myeloma (MM) cells demonstrated that mRNA synthesis was rapidly and significantly reduced (by 50%), while the synthesis of rRNA (Pol I) and tRNA (Pol III) was only minimally affected.[2]
-
Inhibition of Polyadenylation: 8-Cl-ATP can inhibit the polyadenylation of full-length mRNA transcripts.[1] This process is crucial for mRNA stability, nuclear export, and translation efficiency. Modeling studies suggest that C8-modifications of ATP, such as in 8-Cl-ATP, create an unfavorable conformation for incorporation by poly(A) polymerase, thus inhibiting poly(A) tail synthesis.[3]
-
Depletion of ATP Pools: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes cellular phosphate (B84403) and adenosine pools, leading to a significant reduction in endogenous ATP levels (30% to 60% in MCL cell lines).[1] Since ATP is a required substrate for RNA synthesis, this depletion further contributes to the overall inhibition of transcription.[4]
Inhibition of DNA Synthesis
While initially characterized as an RNA-directed agent, 8-Cl-Ado also potently inhibits DNA synthesis, an action that is particularly prominent in certain malignancies like MCL.[1] This inhibition is not due to a direct effect on DNA polymerases but rather through indirect mechanisms that disrupt the necessary components for DNA replication.
-
Selective Depletion of dATP Pools: A unique effect of 8-Cl-Ado, particularly in MCL cells, is the selective and significant reduction of deoxyadenosine (B7792050) triphosphate (dATP) pools by 50% to 80%.[1] This creates a severe imbalance in the deoxynucleotide triphosphate (dNTP) pool, which is essential for DNA polymerase function. The proposed mechanism for this dATP depletion is the inhibition of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[1][5]
-
Inhibition of Topoisomerase II: The active metabolite, 8-Cl-ATP, has been shown to directly inhibit the ATP-dependent activity of type II topoisomerases (Topo II).[6] Topo II is essential for managing DNA topology during replication by creating and resealing double-strand breaks (DSBs). Inhibition of Topo II by 8-Cl-ATP leads to an accumulation of DSBs, triggering DNA damage responses and halting DNA synthesis.[6]
Quantitative Data Summary
The inhibitory effects of 8-Cl-Ado have been quantified in various cancer cell lines. The following tables summarize key findings.
Table 1: Inhibition of RNA and DNA Synthesis in Mantle Cell Lymphoma (MCL) Cell Lines Data reflects treatment with 10 µM 8-Cl-Ado.
| Cell Line | Inhibition of RNA Synthesis (% of Control) | Inhibition of DNA Synthesis (% of Control) |
| Granta 519 | ~50% | >50% |
| JeKo | ~90% | ~75% |
| Mino | ~80% | ~80% |
| SP-53 | ~75% | ~60% |
| (Source: Data extrapolated from figures in Dennison et al., Br J Haematol, 2009)[1] |
Table 2: Effect on RNA Synthesis in Multiple Myeloma (MM) Cells Data reflects treatment with 10 µM 8-Cl-Ado for 20 hours.
| RNA Type | Polymerase | Synthesis Rate (% Decrease) |
| mRNA | Pol II | ~50% |
| rRNA | Pol I | ~20% |
| tRNA & 5S | Pol III | No significant change |
| (Source: Stellrecht et al., Cancer Res, 2003)[2] |
Table 3: Effect on Deoxynucleotide Pools in MCL Cell Lines Data reflects treatment with 10 µM 8-Cl-Ado for 24 hours.
| Deoxynucleotide | Change in Pool Size |
| dATP | 50% to 80% reduction |
| TTP | No significant change |
| (Source: Dennison et al., Br J Haematol, 2009)[1] |
Key Experimental Protocols
The characterization of 8-Cl-Ado's mechanisms relies on established biochemical assays.
Protocol 1: Measurement of DNA and RNA Synthesis Rates
This method quantifies the rate of new nucleic acid synthesis by measuring the incorporation of radiolabeled nucleosides.
-
Cell Culture: Plate cancer cells (e.g., MCL cell lines) at a specified density and culture under standard conditions.
-
Drug Treatment: Treat cells with the desired concentration of 8-Cl-Ado (e.g., 10 µM) or vehicle control for various time points (e.g., 4, 8, 24 hours).
-
Radiolabeling: During the final 45-60 minutes of the incubation period, add either [³H]thymidine (to measure DNA synthesis) or [³H]uridine (to measure RNA synthesis) to the culture medium at a concentration of 1 µCi/mL.
-
Cell Lysis: After the labeling period, wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel. Lyse the cells by adding 0.4 N perchloric acid.
-
Precipitation and Solubilization: Centrifuge the samples to pellet the acid-insoluble material (DNA and RNA). Discard the supernatant. Dissolve the pellet in 0.5 N KOH.
-
Quantification: Transfer the dissolved pellet to a scintillation vial with the appropriate scintillation cocktail. Measure the total radioactivity using a liquid scintillation counter.
-
Normalization: Normalize the radioactive counts to the total cell count for each sample and express the results as a percentage of the untreated control.[1]
Protocol 2: Quantification of dNTP Pools
This protocol allows for the measurement of intracellular deoxynucleotide concentrations.
-
Cell Culture and Treatment: Culture and treat cells with 8-Cl-Ado as described in Protocol 1.
-
Cell Extraction: Harvest cells and extract the nucleotide pools using a methanol-based extraction method.
-
Enzymatic Assay: Quantify the amount of each dNTP (dATP, dCTP, dGTP, TTP) using an enzymatic DNA polymerase assay. This assay typically involves a template primer and a DNA polymerase where the rate of incorporation of a radiolabeled substrate is dependent on the concentration of the specific dNTP being measured in the cell extract.
-
Analysis: Compare the dNTP levels in treated cells to those in untreated controls to determine the percentage of reduction.[1]
Conclusion
This compound is a multifaceted antineoplastic agent that effectively inhibits both DNA and RNA synthesis. Its active metabolite, 8-Cl-ATP, functions as a potent transcription inhibitor by causing RNA chain termination, inhibiting RNA polymerase II, and depleting the essential substrate ATP. Concurrently, it disrupts DNA replication by selectively depleting dATP pools, likely through the inhibition of ribonucleotide reductase, and by inhibiting Topoisomerase II, leading to DNA damage. This dual attack on nucleic acid synthesis provides a powerful mechanism to induce apoptosis in cancer cells and underscores its therapeutic potential. Further research into combination strategies may leverage these unique mechanisms to overcome resistance to other DNA-directed agents.[1]
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxynucleotide pool depletion and sustained inhibition of ribonucleotide reductase and DNA synthesis after treatment of human lymphoblastoid cells with 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 8-Chloro-arabinoadenosine in Inducing Apoptosis: A Technical Guide
Executive Summary: 8-Chloro-arabinoadenosine (8-Cl-Ado) is a potent ribonucleoside analog demonstrating significant cytotoxic and anti-proliferative effects across a range of hematological malignancies and solid tumors. Its primary mechanism involves intracellular phosphorylation to its active triphosphate form, 8-Cl-ATP, which acts as an ATP analog. This metabolite disrupts cellular homeostasis through multiple pathways, primarily by inhibiting RNA synthesis, leading to the depletion of short-lived survival proteins, and by causing a drastic reduction in intracellular ATP levels. These initial events trigger downstream signaling cascades, including the activation of AMP-activated protein kinase (AMPK) and the unfolded protein response (UPR), culminating in programmed cell death via apoptosis and autophagy. This technical guide provides an in-depth overview of the molecular mechanisms of 8-Cl-Ado, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved in its induction of apoptosis.
Core Mechanisms of Action
The pro-apoptotic activity of 8-Cl-Ado is not mediated by a single pathway but rather by a cascade of interconnected cellular insults that overwhelm cancer cell survival mechanisms.
Intracellular Metabolism and Activation
Upon cellular uptake, 8-Cl-Ado is phosphorylated by adenosine (B11128) kinase and other enzymes to its active triphosphate metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] This conversion is critical for its cytotoxic effects; cancer cells lacking adenosine kinase are resistant to 8-Cl-Ado.[2] The accumulation of 8-Cl-ATP is a key initiating event, with intracellular concentrations reaching over 400 μM in multiple myeloma cells after 12 hours of treatment with 10 μM 8-Cl-Ado.[2]
Inhibition of Nucleic Acid Synthesis
8-Cl-Ado is primarily recognized as an RNA-directed nucleoside analog.[1] Its triphosphate form, 8-Cl-ATP, competitively inhibits RNA polymerases, particularly RNA polymerase II.[1][3] This occurs through two primary mechanisms: direct incorporation into nascent RNA chains, causing premature transcription termination, and inhibition of the polyadenylation of full-length mRNA transcripts.[1] The preferential inhibition of mRNA synthesis leads to a rapid decline in the levels of short-lived proteins that are critical for cancer cell survival, such as the anti-apoptotic protein Mcl-1.[1]
While its major impact is on RNA, 8-Cl-Ado also inhibits DNA synthesis, an effect particularly noted in mantle cell lymphoma (MCL) cells.[1] This is not due to direct incorporation into DNA but is associated with a significant depletion of the deoxyadenosine (B7792050) triphosphate (dATP) pool, which is reduced by 50-80% in treated MCL cell lines.[1]
Depletion of Intracellular Energy Stores
A universal consequence of 8-Cl-Ado treatment is the significant depletion of endogenous ATP pools.[1][2][4] The accumulation of 8-Cl-ATP occurs in parallel with a 30-60% reduction in cellular ATP levels in MCL cells, a phenomenon highly correlated with cell death.[1] This energy crisis is a central hub for triggering downstream apoptotic and autophagic pathways.
Signaling Pathways in 8-Cl-Ado-Induced Cell Death
The disruption of RNA synthesis and cellular energetics by 8-Cl-Ado activates several stress-response pathways that converge to induce apoptosis.
AMP-Activated Protein Kinase (AMPK) and Autophagy
The drop in the intracellular ATP:AMP ratio, caused by ATP depletion, is a potent activator of AMP-activated protein kinase (AMPK), the cell's master energy sensor.[4] In breast cancer cells, 8-Cl-Ado treatment leads to the phosphorylation and activation of AMPK.[4][5] Activated AMPK then inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][5] This inhibition, coupled with the direct phosphorylation of the autophagy factor ULK1 by AMPK, initiates autophagy, a cellular self-degradation process that can lead to cell death in the context of severe stress.[4] Thus, in some cancer types like breast cancer, 8-Cl-Ado-induced cytotoxicity is mediated by both apoptosis and autophagy.[4]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The disruption of cellular energy homeostasis and protein synthesis can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. This triggers a signaling network called the unfolded protein response (UPR). Sustained ER stress and UPR activation can shift the response from pro-survival to pro-apoptotic. In human coronary artery endothelial cells, 8-Cl-Ado was shown to induce sustained ER stress, leading to the activation of the UPR, release of calcium into the cytosol, and ultimately, cell death by apoptosis.
p53 Signaling
In some contexts, such as in FLT3-ITD positive Acute Myeloid Leukemia (AML), 8-Cl-Ado's effects are mediated through the tumor suppressor p53.[6] Treatment can lead to the dissociation of the AKT/Ebp1 protein complex, resulting in p53 activation and subsequent apoptosis.[6] Paradoxically, p53 activation may also enhance fatty acid oxidation, a survival mechanism that can be counteracted by combination therapy with BCL-2 inhibitors like venetoclax (B612062).[7]
Quantitative Efficacy Data
The cytotoxic effects of 8-Cl-Ado have been quantified across various cancer cell lines. The data below summarizes its potency and impact on key cellular processes.
Table 1: IC50 Values of 8-Cl-Ado in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.2 - 1.4 | 72 | [6] |
| MOLM-14 | Acute Myeloid Leukemia (AML) | 0.2 - 1.4 | 72 | [6] |
| KG-1a | Acute Myeloid Leukemia (AML) | 0.2 - 1.4 | 72 | [6] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.2 - 1.4 | 72 | [6] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.2 - 1.4 | 72 | [6] |
| Primary AML Blasts (FLT3-ITD+) | Acute Myeloid Leukemia (AML) | 0.8 | 72 | [6] |
| CAKI-1 | Renal Cell Carcinoma (RCC) | 2 | Not Specified | [5] |
| RXF-393 | Renal Cell Carcinoma (RCC) | 36 | Not Specified | [5] |
Table 2: Effects of 8-Cl-Ado on Cellular Metabolism and Synthesis
| Cell Line / Type | Parameter | Effect | Concentration | Time (h) | Citation |
| Mantle Cell Lymphoma (MCL) | ATP Levels | 30-60% Reduction | 10 µM | 24 | [1] |
| Mantle Cell Lymphoma (MCL) | dATP Pools | 50-80% Reduction | 10 µM | 24 | [1] |
| Mantle Cell Lymphoma (MCL) | Global Transcription | 50-90% Inhibition | 10 µM | 24 | [1] |
| Multiple Myeloma (MM) | 8-Cl-ATP Accumulation | >400 µM | 10 µM | 12 | [2] |
| Multiple Myeloma (MM) | mRNA Synthesis | ~50% Inhibition | 10 µM | 8 | [3] |
| Breast Cancer | Clonogenic Survival | 90% Loss | 10 µM | 72 | [4] |
Experimental Protocols for Assessing 8-Cl-Ado Activity
Standardized methods are crucial for evaluating the apoptotic effects of 8-Cl-Ado. Below are detailed protocols for key assays.
Apoptosis Assessment by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Culture cells to the desired density and treat with various concentrations of 8-Cl-Ado (e.g., 1-10 µM) for specified time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin. Combine with the supernatant. For suspension cells, collect directly.
-
Washing: Wash cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Measurement of Nucleic Acid Synthesis
This method quantifies the rate of RNA and DNA synthesis by measuring the incorporation of radiolabeled nucleosides.
-
Principle: Cells actively synthesizing RNA or DNA will incorporate ³H-uridine or ³H-thymidine, respectively, into the newly synthesized strands. The amount of incorporated radioactivity is proportional to the synthesis rate.
-
Protocol:
-
Cell Treatment: Plate cells and treat with 8-Cl-Ado for the desired duration.
-
Radiolabeling: During the final 45-60 minutes of the incubation period, add ³H-uridine (for RNA synthesis) or ³H-thymidine (for DNA synthesis) to the culture medium.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Washing: Wash the filters extensively with PBS to remove unincorporated radiolabel.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalization: Normalize the radioactive counts to the total cell count or protein concentration to determine the rate of synthesis.[1]
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies and secondary antibodies conjugated to a reporter enzyme or fluorophore.
-
Protocol:
-
Cell Lysis: After treatment with 8-Cl-Ado, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., PARP, Cleaved Caspase-3, Mcl-1, p-AMPK, β-Actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band intensity using densitometry software.
-
Workflow Diagram
Conclusion and Future Directions
This compound is a multi-faceted anti-neoplastic agent that induces apoptosis through a coordinated attack on cancer cell metabolism and gene expression. Its ability to simultaneously inhibit RNA synthesis and deplete cellular ATP triggers robust stress responses, including AMPK activation and the UPR, making it an effective cytotoxic agent in preclinical models. Phase I clinical trials have been conducted for hematological malignancies like Chronic Lymphocytic Leukemia and AML, establishing its safety profile and recommended phase 2 dose.[8][9] However, responses were often transient, suggesting that the future of 8-Cl-Ado likely lies in combination therapies.[8] Synergistic effects have already been observed when combined with BCL-2 inhibitors (venetoclax) and TKIs (quizartinib).[6][10] Future research should focus on identifying predictive biomarkers for sensitivity and further exploring rational combination strategies to overcome resistance and enhance the therapeutic potential of this unique ribonucleoside analog.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 8-Chloro-arabinoadenosine and its Disputed Role in Targeting the ADAR1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) Deaminase Acting on RNA 1 (ADAR1) has emerged as a significant therapeutic target in oncology and immunology. Its primary function, the editing of double-stranded RNA (dsRNA), is a critical mechanism for preventing the activation of innate immune responses by endogenous transcripts. Overexpression of ADAR1 is implicated in numerous cancers, where it promotes tumor progression and immune evasion.[1][2] Consequently, the development of specific ADAR1 inhibitors is an area of intense research. 8-Chloro-arabinoadenosine (8-Cl-Ado), an adenosine analog, has been investigated for its anti-cancer properties, with some studies suggesting its mechanism involves the downregulation of ADAR1. However, this assertion is contentious, with compelling evidence suggesting its cytotoxic effects are independent of ADAR1 activity. This technical guide provides an in-depth analysis of the ADAR1 signaling pathway, examines the conflicting evidence surrounding 8-Cl-Ado's mechanism of action, presents quantitative data from key studies, and details the experimental protocols necessary for investigating this pathway.
The ADAR1 Signaling Pathway: A Guardian Against Autoimmunity
ADAR1 is an enzyme that catalyzes the hydrolytic deamination of adenosine (A) to inosine (B1671953) (I) within dsRNA structures.[3][4] Since the cellular translation and splicing machinery interpret inosine as guanosine (B1672433) (G), this A-to-I editing can lead to changes in protein coding sequences, alter splicing sites, and affect microRNA regulation.[2][3]
There are two main isoforms of ADAR1: the constitutively expressed nuclear p110 isoform and the interferon-inducible p150 isoform, which can localize to both the nucleus and the cytoplasm.[5][6] A primary role of ADAR1, particularly the p150 isoform, is to edit endogenous dsRNAs, such as those formed by repetitive elements (e.g., Alu sequences). This editing marks them as "self" and prevents their recognition by cytosolic dsRNA sensors like Melanoma Differentiation-Associated gene 5 (MDA5) and Protein Kinase R (PKR).[4][6][7]
In the absence of ADAR1 editing, these endogenous dsRNAs trigger a potent innate immune response:
-
MDA5 Activation: Unedited dsRNA binds to MDA5, leading to its activation and subsequent signaling through the mitochondrial antiviral-signaling protein (MAVS). This cascade culminates in the production of type I interferons (IFNs) and a broad inflammatory response.[4][6]
-
PKR Activation: PKR, upon binding to dsRNA, autophosphorylates and becomes activated. Activated PKR then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis and induction of apoptosis.[7][8]
In many cancer cells, there is an elevated interferon signature, which makes them highly dependent on ADAR1 to edit the resulting dsRNA and avoid activation of these pro-apoptotic pathways.[4][9] This dependency makes ADAR1 an attractive therapeutic target.[10]
This compound: A Tale of Two Mechanisms
8-Cl-Ado is a purine (B94841) nucleoside analog that has demonstrated anti-proliferative effects in various cancer cell lines.[11][12] Its mechanism of action, particularly in relation to ADAR1, is a subject of scientific debate.
Hypothesis 1: 8-Cl-Ado Targets the ADAR1/p53/p21 Axis
One line of research proposes that 8-Cl-Ado exerts its anti-cancer effects by downregulating ADAR1 expression.[13] This study suggests that a reduction in ADAR1 protein levels leads to the stabilization and upregulation of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. The increase in p21 subsequently inhibits Cyclin D1, causing cell cycle arrest at the G1 phase and inducing apoptosis.[11][13] A key finding supporting this hypothesis is that the cytotoxic effects of 8-Cl-Ado could be rescued by overexpressing wild-type ADAR1, but not a mutant lacking its dsRNA-binding domain.[11][13]
Table 1: Quantitative Effects of 8-Cl-Ado on Breast Cancer Cell Lines (Hypothesis 1) Data summarized from studies suggesting ADAR1 as the primary target.[13]
| Cell Line | Treatment | Outcome | Quantitative Result |
| MDA-MB-231 | 10 µM 8-Cl-Ado (48h) | Inhibition of Proliferation (CCK-8 Assay) | ~50% reduction in cell viability |
| SK-BR-3 | 10 µM 8-Cl-Ado (48h) | Inhibition of Proliferation (CCK-8 Assay) | ~45% reduction in cell viability |
| MDA-MB-231 | 10 µM 8-Cl-Ado (48h) | Cell Cycle Arrest (Flow Cytometry) | G1 phase population increased from ~55% to ~75% |
| SK-BR-3 | 10 µM 8-Cl-Ado (48h) | Cell Cycle Arrest (Flow Cytometry) | G1 phase population increased from ~60% to ~78% |
| MDA-MB-231 | 10 µM 8-Cl-Ado (48h) | Protein Level Change (Western Blot) | ADAR1 & Cyclin D1 decreased; p53 & p21 increased |
Hypothesis 2: 8-Cl-Ado is a Non-Selective Cytotoxic Agent
Contradicting the first hypothesis, a subsequent and rigorous study concluded that 8-Cl-Ado is not a selective inhibitor of ADAR.[8][14] This research demonstrated that 8-Cl-Ado exhibits similar toxicity in cancer cell lines regardless of their dependency on ADAR1 for survival.[13][14] Furthermore, the compound's toxicity was unaffected by the knockdown or overexpression of ADAR1. Crucially, treatment with 8-Cl-Ado did not lead to the activation of PKR, which would be an expected downstream consequence of ADAR1 inhibition.[8][14] Finally, the study showed that 8-Cl-Ado had no effect on the A-to-I editing levels of known ADAR substrates.[14] These findings suggest that the anti-proliferative effects of 8-Cl-Ado are mediated through an ADAR1-independent mechanism. Other studies indicate 8-Cl-Ado is metabolized to 8-Cl-ATP, which can be incorporated into RNA, inhibiting RNA synthesis, and can also deplete cellular ATP pools, providing an alternative mechanism for its cytotoxicity.[12]
Table 2: IC50 Values of 8-Cl-Ado in ADAR1-Dependent vs. Independent Breast Cancer Cell Lines Data summarized from studies suggesting non-selective activity.[15]
| Cell Line | ADAR1 Dependency Status | 8-Cl-Ado IC50 (µM) | Interpretation |
| MDA-MB-453 | Dependent | ~1.5 | Sensitive to 8-Cl-Ado |
| SK-BR-3 | Independent | ~1.0 | Similar sensitivity, independent of ADAR1 status |
| MDA-MB-231 | Dependent | ~2.0 | Sensitive to 8-Cl-Ado |
| MCF-7 | Independent | ~1.8 | Similar sensitivity, independent of ADAR1 status |
Experimental Protocols
Investigating the interaction between compounds like 8-Cl-Ado and the ADAR1 pathway requires a combination of cellular and molecular biology techniques.
Cell Viability Assay (e.g., CellTiter-Glo®)
Purpose: To quantify the cytotoxic or cytostatic effect of 8-Cl-Ado on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 8-Cl-Ado in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours).
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
Western Blotting for Protein Expression
Purpose: To measure changes in the protein levels of ADAR1 and key downstream signaling molecules (e.g., p53, p21, p-PKR).
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-ADAR1, anti-p53, anti-p-PKR, anti-GAPDH as a loading control) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.
RNA Immunoprecipitation (RIP) followed by Sequencing (RIP-Seq)
Purpose: To identify the specific RNA transcripts that are bound by ADAR1 in vivo and to see if a compound alters this binding.
Methodology:
-
Cell Crosslinking: Treat cells with a crosslinking agent like formaldehyde (B43269) to covalently link RNA to interacting proteins. Quench the reaction with glycine.
-
Lysis and Sonication: Lyse the cells and sonicate the lysate to shear the chromatin and RNA into smaller fragments.[16]
-
Immunoprecipitation: Pre-clear the lysate with protein G beads. Incubate the cleared lysate with an antibody specific to ADAR1 (or an IgG control) overnight at 4°C.[17][18]
-
Bead Capture: Add protein G magnetic beads to capture the antibody-protein-RNA complexes.
-
Washing: Perform a series of stringent washes to remove non-specific binding.[16]
-
Reverse Crosslinking and RNA Elution: Elute the complexes from the beads and reverse the crosslinks by heating with proteinase K.
-
RNA Purification: Purify the co-precipitated RNA using a standard RNA extraction method (e.g., Trizol or column-based kit).
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified RNA and perform high-throughput sequencing (e.g., Illumina).
-
Data Analysis: Align the sequencing reads to the reference genome and identify enriched peaks in the ADAR1-IP sample compared to the IgG control to determine ADAR1 binding sites.
Conclusion and Future Directions
The targeting of ADAR1 represents a promising strategy for cancer therapy, particularly for tumors with a high interferon signature.[9] this compound is an anti-proliferative agent that has been studied in this context. However, the scientific evidence regarding its mechanism of action is divided. While initial studies suggested a direct link to ADAR1 downregulation and activation of the p53 pathway, subsequent research has strongly challenged this, indicating that 8-Cl-Ado's cytotoxicity is independent of ADAR1 status and does not induce the canonical downstream effects of ADAR1 inhibition.[11][13][14]
For researchers in this field, it is critical to acknowledge this controversy. 8-Cl-Ado should not be used as a tool compound under the assumption that it is a selective ADAR1 inhibitor.[14] The future of ADAR1-targeted therapy lies in the development of novel, highly specific small molecules that directly inhibit the enzyme's catalytic activity or its interaction with dsRNA. The experimental protocols outlined in this guide provide a framework for the rigorous validation of such future compounds, ensuring that their mechanism of action is thoroughly understood before clinical translation. Further investigation into the ADAR1-independent mechanisms of 8-Cl-Ado, such as its impact on RNA synthesis and cellular metabolism, is also warranted to fully understand its therapeutic potential.[12][19]
References
- 1. ADAR1 and its implications in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functions of the RNA Editing Enzyme ADAR1 and Their Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of RNA editing enzyme ADAR1 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontlinegenomics.com [frontlinegenomics.com]
- 6. Frontiers | ADAR1: “Editor-in-Chief” of Cytoplasmic Innate Immunity [frontiersin.org]
- 7. ADAR1: from basic mechanisms to inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Evaluating the therapeutic potential of ADAR1 inhibition for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 8-azaadenosine and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Genomic Analysis of ADAR1 Binding and its Involvement in Multiple RNA Processing Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.2. RNA immunoprecipitation [bio-protocol.org]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
Biophysical Properties of 8-Chloro-arabinoadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a synthetic nucleoside analog belonging to the arabinosyl-purine family, which has demonstrated significant potential as a chemotherapeutic agent. Its unique biophysical properties and multifaceted mechanism of action make it a subject of intensive research in oncology and drug development. This technical guide provides a comprehensive overview of the core biophysical characteristics of 8-Cl-Ado, focusing on its interactions with cellular machinery, quantitative data from key experiments, and detailed experimental protocols.
Chemical and Physical Properties
This compound is structurally similar to adenosine, with the key distinctions being a chlorine atom at the 8th position of the adenine (B156593) ring and the arabinose sugar moiety replacing ribose. These modifications confer unique conformational preferences and metabolic stability, which are central to its biological activity. The presence of the bulky chlorine atom influences the glycosidic bond conformation, favoring the syn conformation, which can impact its interaction with enzymes and nucleic acid structures.
Mechanism of Action
The anticancer effects of 8-Cl-Ado are not attributed to a single mode of action but rather to a cascade of events initiated by its intracellular phosphorylation to this compound triphosphate (8-Cl-ATP). This active metabolite then perturbs several critical cellular processes.
Inhibition of RNA Synthesis
A primary mechanism of 8-Cl-Ado's cytotoxicity is the potent inhibition of RNA synthesis.[1] The triphosphate metabolite, 8-Cl-ATP, acts as a fraudulent nucleotide that is incorporated into nascent RNA chains by RNA polymerases. This incorporation leads to premature chain termination, thereby halting transcription.[1][2] This disruption of RNA synthesis is particularly detrimental to cancer cells, which often have high rates of transcription to support their rapid growth and proliferation.
Depletion of Cellular Energy Stores
8-Cl-Ado treatment leads to a significant reduction in intracellular ATP levels.[2] This is a dual effect of the accumulation of 8-Cl-ATP, which competes with endogenous ATP for enzymatic binding sites, and the overall disruption of cellular metabolism. The depletion of ATP, the cell's primary energy currency, triggers an energy crisis that can lead to the activation of apoptotic pathways.
Inhibition of DNA Synthesis and Topoisomerase II
While primarily considered an RNA-directed agent, 8-Cl-Ado also impacts DNA synthesis.[2] Its active form, 8-Cl-ATP, has been shown to inhibit topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[3][4] This inhibition leads to the accumulation of DNA double-strand breaks, a potent trigger for apoptosis.[3] Furthermore, 8-Cl-Ado treatment has been observed to cause a selective depletion of deoxyadenosine (B7792050) triphosphate (dATP) pools, further impeding DNA replication.[2]
Quantitative Biophysical Data
The following tables summarize the key quantitative data regarding the biophysical and cytotoxic properties of this compound.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| Mantle Cell Lymphoma | ||||
| JeKo | Mantle Cell Lymphoma | < 10 | 24 | [2] |
| Mino | Mantle Cell Lymphoma | < 10 | 24 | [2] |
| SP-53 | Mantle Cell Lymphoma | < 10 | 24 | [2] |
| Granta 519 | Mantle Cell Lymphoma | > 10 | 24 | [2] |
| Acute Myeloid Leukemia | ||||
| MOLM-13 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [5] |
| MOLM-14 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [5] |
| KG-1a | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [5] |
| MV4-11 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [5] |
| Primary AML Blasts (FLT3-ITD+) | Acute Myeloid Leukemia | 0.8 | 72 | [5] |
| Breast Cancer | ||||
| MDA-MB-231 | Breast Cancer | Not specified | - | [6] |
| SK-BR-3 | Breast Cancer | Not specified | - | [6] |
Note: Specific IC50 values for breast cancer cell lines were not explicitly stated in the reviewed literature, although inhibitory effects were reported.
Table 2: Thermodynamic Properties
| Interaction | Parameter | Value (approx.) | Reference |
| 8-Cl-Ado modification in RNA duplex | Duplex Destabilization (ΔΔG) | 5 kcal/mole |
Note: This value represents the general destabilizing effect of an 8-chloroadenine modification within an RNA duplex and provides an estimate of the thermodynamic impact.
Table 3: Enzyme Inhibition
| Enzyme | Inhibitor | Ki Value | Comments |
| RNA Polymerase II | 8-Cl-ATP | Not Available | Inhibition is documented through incorporation and chain termination, but a specific Ki is not reported. |
| Topoisomerase II | 8-Cl-ATP | Not Available | Direct inhibition of catalytic activity is observed, but a specific Ki has not been published. |
Note: The absence of reported Ki values for these key enzymes represents a knowledge gap in the current literature and an opportunity for future research.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research on 8-Cl-Ado.
Measurement of Intracellular 8-Cl-ATP and ATP Pools
Objective: To quantify the intracellular concentrations of the active metabolite 8-Cl-ATP and endogenous ATP following treatment with 8-Cl-Ado.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 8-Cl-Ado for the desired time points.
-
Metabolite Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a perchloric acid (PCA) solution (e.g., 0.4 M) to precipitate proteins and extract acid-soluble metabolites.
-
Centrifuge the lysate to pellet the protein debris.
-
Neutralize the supernatant containing the nucleotides with a potassium hydroxide (B78521) (KOH) solution.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Analyze the neutralized extracts using a strong anion-exchange (SAX) HPLC column.
-
Use a phosphate (B84403) buffer gradient for elution.
-
Monitor the eluent at 260 nm to detect and quantify ATP and 8-Cl-ATP based on their retention times and peak areas relative to known standards.
-
RNA Synthesis Inhibition Assay ([³H]-Uridine Incorporation)
Objective: To measure the rate of global RNA synthesis in cells treated with 8-Cl-Ado.
Methodology:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with 8-Cl-Ado as described above.
-
Radiolabeling:
-
During the final hour of the treatment period, add [³H]-uridine to the culture medium.
-
Incubate to allow for the incorporation of the radiolabel into newly synthesized RNA.
-
-
Harvesting and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., containing detergent and/or perchloric acid).
-
-
Precipitation and Scintillation Counting:
-
Precipitate the macromolecules (including RNA) using trichloroacetic acid (TCA).
-
Collect the precipitate on glass fiber filters.
-
Wash the filters to remove unincorporated [³H]-uridine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of RNA synthesis.
-
DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)
Objective: To assess the effect of 8-Cl-Ado on the rate of DNA replication.
Methodology:
This protocol is analogous to the RNA synthesis inhibition assay, with the following key differences:
-
Radiolabel: Use [³H]-thymidine instead of [³H]-uridine.
-
Interpretation: The incorporated radioactivity reflects the rate of DNA synthesis.
Topoisomerase II Inhibition Assay (kDNA Decatenation)
Objective: To determine the inhibitory effect of 8-Cl-ATP on the catalytic activity of topoisomerase II.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified human topoisomerase IIα, kinetoplast DNA (kDNA - a network of interlocked DNA minicircles), and reaction buffer (containing ATP).
-
Add varying concentrations of 8-Cl-ATP to the reaction mixtures. Include a no-inhibitor control and a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
-
Enzymatic Reaction: Incubate the reactions at 37°C to allow for topoisomerase II-mediated decatenation of the kDNA.
-
Reaction Termination and Protein Digestion: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and treat with proteinase K to remove the enzyme.
-
Agarose (B213101) Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Separate the DNA by electrophoresis. Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate into the gel as distinct bands.
-
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of decatenated DNA compared to the no-inhibitor control.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding of the biophysical properties of 8-Cl-Ado.
Caption: Intracellular activation and downstream effects of this compound.
Caption: Experimental workflow for the [³H]-uridine incorporation assay.
Caption: Workflow for the kDNA decatenation assay to measure Topoisomerase II inhibition.
Conclusion
This compound exhibits a complex and potent biophysical profile that makes it a promising candidate for cancer therapy. Its ability to simultaneously disrupt RNA synthesis, deplete cellular energy, and inhibit DNA replication through multiple mechanisms provides a robust strategy for inducing cancer cell death. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this intriguing nucleoside analog. Future research focused on determining the precise kinetic parameters of its interaction with key enzymatic targets will provide an even deeper understanding of its mechanism of action and facilitate the development of more effective therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-Chloro-arabinoadenosine in Mantle Cell Lymphoma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical activity and mechanism of action of 8-Chloro-arabinoadenosine (8-Cl-Ado) in Mantle Cell Lymphoma (MCL). Detailed protocols for key in vitro experiments are included to facilitate further research and drug development efforts in this area.
Introduction
Mantle Cell Lymphoma (MCL) is a typically aggressive form of B-cell non-Hodgkin lymphoma characterized by the t(11;14)(q13;q32) chromosomal translocation, leading to the overexpression of cyclin D1.[1] While initial responses to chemotherapy can be high, relapse is common, highlighting the need for novel therapeutic agents.[1] this compound (8-Cl-Ado) is an RNA-directed nucleoside analog that has demonstrated preclinical efficacy in several hematological malignancies, including MCL.[2]
Mechanism of Action
This compound exerts its anti-tumor effects in MCL through a multi-faceted mechanism. The primary modes of action are:
-
Energy Depletion: 8-Cl-Ado is metabolized intracellularly to its triphosphate form, 8-Cl-ATP. This analog competes with endogenous ATP, leading to a significant reduction in intracellular ATP levels. This energy depletion is highly associated with the induction of cell death.[2]
-
Inhibition of Macromolecule Synthesis: The accumulation of 8-Cl-ATP inhibits both RNA and DNA synthesis. The inhibition of RNA synthesis occurs through the incorporation of 8-Cl-ATP into RNA transcripts, leading to premature chain termination.[2] Uniquely in MCL compared to other hematological malignancies, 8-Cl-Ado also inhibits DNA synthesis, contributing to its anti-proliferative effects.[2]
-
Induction of Apoptosis: By depleting cellular energy stores and inhibiting essential macromolecule synthesis, 8-Cl-Ado triggers apoptosis in MCL cells. This is evidenced by the loss of mitochondrial membrane potential and cleavage of PARP.[2] While 8-Cl-Ado can lead to a reduction in cyclin D1 levels in some MCL cell lines, its cytotoxic effect is not solely dependent on the downregulation of short-lived proteins like cyclin D1 and Mcl-1.[2]
Quantitative Data
The following tables summarize the quantitative effects of 8-Cl-Ado on MCL cell lines based on preclinical studies.
Table 1: Apoptotic Response of MCL Cell Lines to 8-Cl-Ado
| Cell Line | Treatment (10 µM 8-Cl-Ado) | % Apoptosis (Loss of Mitochondrial Potential) | Time Point |
| JeKo | 24 hours | ~40% | 24 hours |
| Mino | 24 hours | ~35% | 24 hours |
| SP-53 | 24 hours | ~25% | 24 hours |
| Granta 519 | 48 hours | ~13% | 48 hours |
Data extracted from a study by Reddy et al., which measured apoptosis via DiOC6 staining.[2]
Table 2: Effect of 8-Cl-Ado on Intracellular ATP Levels in MCL Cell Lines
| Cell Line | Treatment (10 µM 8-Cl-Ado) | % ATP Reduction | Time Point |
| JeKo | 24 hours | ~60% | 24 hours |
| Mino | 24 hours | ~50% | 24 hours |
| SP-53 | 24 hours | ~40% | 24 hours |
| Granta 519 | 24 hours | ~30% | 24 hours |
Data represents the percentage decrease in ATP levels compared to untreated control cells.[2]
Table 3: Inhibition of DNA Synthesis by 8-Cl-Ado in MCL Cell Lines
| Cell Line | Treatment (10 µM 8-Cl-Ado) | % Inhibition of ³H-Thymidine Incorporation | Time Point |
| JeKo | 3 hours | ~80% | 3 hours |
| Mino | 3 hours | ~60% | 3 hours |
| SP-53 | 3 hours | ~40% | 3 hours |
| Granta 519 | 3 hours | ~30% | 3 hours |
Data reflects the reduction in DNA synthesis as measured by the incorporation of radioactive thymidine.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and extension of these findings.
Protocol 1: Assessment of Apoptosis by Flow Cytometry (Loss of Mitochondrial Membrane Potential)
This protocol is adapted from a study on the preclinical activity of 8-Cl-Ado in MCL.[2]
Materials:
-
MCL cell lines (e.g., Granta 519, JeKo, Mino, SP-53)
-
Complete RPMI-1640 media
-
This compound (8-Cl-Ado)
-
DiOC₆(3) (3,3'-Dihexyloxacarbocyanine Iodide)
-
Propidium Iodide (PI)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture MCL cell lines in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat cells with 10 µM 8-Cl-Ado or vehicle control for the desired time points (e.g., 12, 24, 48 hours).
-
-
Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in RPMI-1640 medium.
-
Add DiOC₆(3) to a final concentration of 40 nM and PI to a final concentration of 5 µg/mL.
-
Incubate the cells at 37°C for 20 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer within 30 minutes of staining.
-
Use appropriate laser and filter settings for DiOC₆(3) (green fluorescence) and PI (red fluorescence).
-
Analyze the data using suitable software to quantify the percentage of apoptotic cells (DiOC₆(3) low / PI negative and DiOC₆(3) low / PI positive).
-
Protocol 2: Quantification of Intracellular ATP and 8-Cl-ATP by HPLC
This protocol is based on the methodology used to assess the impact of 8-Cl-Ado on cellular energetics.[2]
Materials:
-
Treated and untreated MCL cells
-
Perchloric acid (PCA), 0.4 N
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Partisil-10 SAX column (or equivalent)
-
Ammonium (B1175870) phosphate buffer
Procedure:
-
Nucleotide Extraction:
-
Harvest a known number of cells by centrifugation.
-
Resuspend the cell pellet in ice-cold 0.4 N PCA.
-
Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at high speed to pellet the protein precipitate.
-
Neutralize the supernatant containing the nucleotides with a potassium phosphate solution.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Inject the nucleotide extract onto the HPLC column.
-
Separate the nucleotides using a gradient of ammonium phosphate buffer.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the concentrations of ATP and 8-Cl-ATP by comparing the peak areas to those of known standards.
-
Protocol 3: Measurement of DNA Synthesis by ³H-Thymidine Incorporation
This protocol allows for the assessment of the anti-proliferative effects of 8-Cl-Ado.[2]
Materials:
-
MCL cell lines
-
Complete RPMI-1640 media
-
This compound (8-Cl-Ado)
-
³H-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture and Treatment:
-
Seed MCL cells in a 96-well plate.
-
Treat the cells with 10 µM 8-Cl-Ado or vehicle control for a short duration (e.g., 3 hours).
-
-
Radiolabeling:
-
Add ³H-Thymidine (typically 1 µCi/well) to each well.
-
Incubate for a defined period (e.g., 4-6 hours) to allow for incorporation into newly synthesized DNA.
-
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with PBS to remove unincorporated ³H-Thymidine.
-
Precipitate the DNA on the filters with cold TCA.
-
Wash the filters with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the rate of DNA synthesis.
-
Protocol 4: Western Blotting for Apoptosis and Cell Cycle Markers
This protocol can be used to analyze changes in protein levels of key apoptosis and cell cycle regulators, such as PARP, Mcl-1, and Cyclin D1.
Materials:
-
Treated and untreated MCL cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Mcl-1, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and lyse them in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Visualizations
Signaling Pathway of this compound in MCL
Caption: Mechanism of action of this compound in MCL.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of 8-Cl-Ado in MCL.
References
Determining the In Vitro IC50 of 8-Chloro-arabinoadenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-arabinoadenosine (8-Cl-Ado), a ribonucleoside analog, has demonstrated significant cytotoxic and antiproliferative activity across a range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the inhibition of RNA and DNA synthesis, depletion of intracellular ATP pools, and induction of apoptosis. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of 8-Cl-Ado in vitro, a critical parameter for evaluating its potency and for guiding further preclinical and clinical development.
Introduction
This compound is a promising therapeutic agent currently under investigation for various malignancies. Understanding its potency in different cancer models is crucial for identifying potential clinical applications. The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in pharmacology and drug discovery. This document outlines the methodologies for accurately determining the IC50 of 8-Cl-Ado, presents a summary of reported IC50 values in various cancer cell lines, and details the key signaling pathways involved in its mechanism of action.
Data Presentation: IC50 Values of this compound
The following tables summarize the reported IC50 values of this compound in various cancer cell lines. These values were determined using different in vitro cell viability and proliferation assays.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| AML Cell Lines | ||||
| Molm-13 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [1][2] |
| Molm-14 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [1][2] |
| KG1a | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [1][2] |
| MV-4-11 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [1][2] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | [1][2] |
| Primary AML Blasts (FLT3-ITD positive) | Acute Myeloid Leukemia | 0.8 | Not Specified | [1][2] |
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| Renal Cell Carcinoma Lines | ||||
| CAKI-1 | Clear Cell Renal Cell Carcinoma | 2 | Not Specified | [3][4] |
| ACHN | Clear Cell Renal Cell Carcinoma | ~5 | Not Specified | [3][4] |
| RCC4 | Clear Cell Renal Cell Carcinoma | >20 | Not Specified | [3][4] |
| RXF-393 | Clear Cell Renal Cell Carcinoma | 36 | Not Specified | [3][4] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol describes the determination of the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (8-Cl-Ado)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of 8-Cl-Ado in DMSO.
-
Perform serial dilutions of the 8-Cl-Ado stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the 8-Cl-Ado concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through several interconnected signaling pathways.
Inhibition of RNA and DNA Synthesis
8-Cl-Ado is a ribonucleoside analog that, once inside the cell, is phosphorylated to its active triphosphate form, this compound triphosphate (8-Cl-ATP).[5] 8-Cl-ATP acts as a competitive inhibitor of ATP, leading to the disruption of nucleic acid synthesis. It gets incorporated into newly synthesized RNA chains, causing premature chain termination and inhibiting overall transcription.[5] Furthermore, 8-Cl-ATP can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the accumulation of DNA double-strand breaks.[6]
Depletion of Intracellular ATP and Activation of AMPK Pathway
The accumulation of 8-Cl-ATP within the cell leads to a significant depletion of the endogenous ATP pool.[5] This energy stress activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[4]
Induction of Apoptosis via Endoplasmic Reticulum Stress
This compound has been shown to induce apoptosis through the activation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[1][7] The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade that can ultimately lead to programmed cell death. A key mediator in this process is the C/EBP homologous protein (CHOP), which is upregulated in response to ER stress and promotes apoptosis.[1] This ER stress-mediated pathway can converge with the intrinsic (mitochondrial) apoptosis pathway, leading to the loss of mitochondrial membrane potential and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5]
Conclusion
The determination of the in vitro IC50 of this compound is a fundamental step in assessing its potential as an anticancer agent. The provided protocols and data serve as a valuable resource for researchers in the field of oncology and drug development. A thorough understanding of its multifaceted mechanism of action, involving the disruption of fundamental cellular processes, will be instrumental in designing rational combination therapies and identifying patient populations most likely to benefit from this novel therapeutic. Further investigation into the detailed molecular players within the elucidated signaling pathways will continue to refine our understanding of 8-Cl-Ado's therapeutic potential.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. google.com [google.com]
- 3. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Chloroadenosine induces apoptosis in human coronary artery endothelial cells through the activation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Following 8-Chloro-arabinoadenosine Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a nucleoside analog with demonstrated anti-cancer activity in various hematological malignancies and solid tumors.[1][2] As a ribose-containing, RNA-directed nucleoside analog, its primary mechanism of action involves incorporation into newly transcribed RNA, leading to transcription inhibition.[1][3] This disruption of RNA synthesis ultimately induces cell cycle arrest and apoptosis.[1][4] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to 8-Cl-Ado treatment. This document provides detailed protocols for assessing apoptosis and cell cycle distribution using flow cytometry, summarizes key quantitative data from preclinical studies, and illustrates the signaling pathways affected by this compound.
Mechanism of Action
This compound exerts its cytotoxic effects through several mechanisms:
-
Inhibition of RNA Synthesis: 8-Cl-Ado is incorporated into RNA, leading to premature chain termination and inhibition of transcription.[1][3]
-
Induction of Apoptosis: By disrupting essential cellular processes, 8-Cl-Ado triggers programmed cell death.[1][4]
-
Cell Cycle Arrest: The compound can cause cells to accumulate in specific phases of the cell cycle, notably the G0/G1 or G2/M phases, thereby halting proliferation.[1][4][5]
-
Modulation of Signaling Pathways: 8-Cl-Ado has been shown to regulate key signaling pathways involved in cell survival and proliferation, such as the ADAR1/p53 and miR-155/Ebp1/p53/PCNA pathways.[1][4]
Data Presentation
The following tables summarize the quantitative effects of 8-Cl-Ado on apoptosis and cell cycle distribution in various cancer cell lines as determined by flow cytometry.
Table 1: Induction of Apoptosis by 8-Cl-Ado
| Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Reference |
| MDA-MB-231 (Breast Cancer) | 10 | 96 | ~45% (Annexin V+) | [4] |
| SK-BR-3 (Breast Cancer) | 10 | 96 | ~35% (Annexin V+) | [4] |
| MV4-11 (AML, FLT3-ITD+) | 0.5 | 24 | Increased Annexin V+ | [1] |
| Primary AML Blasts (FLT3-ITD+) | 0.5 | 24 | Increased Annexin V+ | [1] |
Table 2: Effect of 8-Cl-Ado on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Duration (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| MDA-MB-231 (Breast Cancer) | 10 | 96 | Increased | Decreased | No significant change | [4] |
| SK-BR-3 (Breast Cancer) | 10 | 96 | Increased | Decreased | No significant change | [4] |
| MV4-11 (AML) | 0.3 - 1 | 24 | Increased | Decreased | Not specified | [1] |
| Human Glioma Cells | Not specified | Not specified | G2/M block | Not specified | Increased | [5] |
Experimental Protocols
I. Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis in cells treated with 8-Cl-Ado using Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent nucleotide that stains necrotic cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
This compound (8-Cl-Ado)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate or flask.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentrations of 8-Cl-Ado or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, 72, or 96 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
For suspension cells, collect them directly.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate FSC and SSC settings to gate on the cell population of interest.
-
Set up fluorescence compensation to correct for spectral overlap between the fluorochromes.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
-
II. Analysis of Cell Cycle Distribution by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in 8-Cl-Ado treated cells by staining the cellular DNA with Propidium Iodide (PI).
Materials:
-
Cells of interest
-
This compound (8-Cl-Ado)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol (B145695), cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in the apoptosis protocol (Section I, step 1).
-
-
Cell Harvesting:
-
Harvest cells as described in the apoptosis protocol (Section I, step 2).
-
-
Washing:
-
Wash the cell pellet once with cold PBS as described in the apoptosis protocol (Section I, step 3).
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 30 minutes at 4°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Use pulse processing (e.g., pulse width vs. pulse area) to exclude cell doublets and aggregates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways affected by 8-Cl-Ado and a typical experimental workflow for its analysis.
Caption: Proposed mechanism of action of 8-Cl-Ado via RNA synthesis inhibition and ADAR1/p53 signaling.
Caption: 8-Cl-Ado-mediated regulation of the miR-155/Ebp1/p53/PCNA signaling pathway in AML.[1]
Caption: Experimental workflow for flow cytometry analysis of cells treated with 8-Cl-Ado.
References
- 1. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-chloro-adenosine activity in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p53 and p21 Following 8-Chloro-arabinoadenosine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine is a purine (B94841) nucleoside analog that demonstrates cytotoxic effects in various cancer cell lines. Its mechanism of action involves intracellular conversion to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP). 8-Cl-ATP primarily acts as an inhibitor of RNA synthesis and can also induce DNA double-strand breaks through the inhibition of topoisomerase II. This induction of DNA damage typically triggers a cellular stress response, often mediated by the tumor suppressor protein p53 and its downstream effector, the cyclin-dependent kinase inhibitor p21.
Activation of the p53 pathway is a critical event in determining cell fate following DNA damage, leading to either cell cycle arrest to allow for DNA repair or, in the case of extensive damage, apoptosis. The p53 protein is stabilized and activated upon DNA damage, and it subsequently transcriptionally activates the CDKN1A gene, which encodes the p21 protein. The p21 protein, in turn, can bind to and inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints.
This document provides detailed protocols for the treatment of cancer cells with this compound and the subsequent analysis of p53 and p21 protein levels by Western blot. It also includes a representative summary of expected quantitative data and diagrams illustrating the experimental workflow and the underlying signaling pathway.
Data Presentation
The following table summarizes representative quantitative data for the relative protein expression of p53 and p21 in a p53 wild-type cancer cell line (e.g., HCT-116) following treatment with 30 µM this compound. Data is presented as a fold change relative to an untreated control.
| Treatment Time (hours) | p53 Protein Level (Fold Change) | p21 Protein Level (Fold Change) |
| 0 (Untreated Control) | 1.0 | 1.0 |
| 8 | 2.5 | 3.0 |
| 16 | 4.0 | 5.5 |
| 24 | 3.5 | 4.5 |
Note: The data presented in this table is a representative example based on published literature and the known mechanism of action of this compound. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line Maintenance: Culture a p53 wild-type human cancer cell line (e.g., HCT-116, A549, or MCF-7) in the recommended complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water) at a concentration of 10 mM. Store the stock solution at -20°C.
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution in a complete growth medium to the desired final concentration (e.g., 30 µM). Remove the existing medium from the cells and replace it with the medium containing this compound. For a time-course experiment, treat separate wells for different durations (e.g., 0, 8, 16, and 24 hours). An untreated control well should receive a medium containing the same concentration of the vehicle (e.g., DMSO) used for the drug dilution.
Western Blot Analysis of p53 and p21
-
Cell Lysis:
-
After the desired treatment times, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein concentrations, normalize all samples to the same concentration (e.g., 20-30 µg of total protein per sample).
-
Add 4X Laemmli sample buffer to each protein sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the protein separation and estimate the molecular weights of the target proteins.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking for the presence of the pre-stained protein ladder on the membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for p53 (e.g., mouse anti-p53, clone DO-1) and p21 (e.g., rabbit anti-p21) diluted in the blocking buffer overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the p53 and p21 bands to the intensity of the corresponding loading control band. Calculate the fold change in protein expression relative to the untreated control.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of p53 and p21.
Caption: p53/p21 signaling pathway activated by this compound.
Measuring Apoptosis in Response to 8-Chloro-arabinoadenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated potent anti-cancer activity in various hematological malignancies and solid tumors.[1][2] Its cytotoxic effects are largely attributed to the induction of apoptosis, a form of programmed cell death.[3] Understanding the mechanisms by which 8-Cl-Ado induces apoptosis and accurately quantifying this process are critical for its preclinical and clinical development. These application notes provide an overview of the key signaling pathways involved and detailed protocols for the most common and robust methods to measure apoptosis in response to 8-Cl-Ado treatment.
Mechanisms of 8-Cl-Ado-Induced Apoptosis
This compound is a pro-drug that is intracellularly phosphorylated to its active triphosphate form, 8-Cl-ATP.[1] This active metabolite primarily exerts its apoptotic effects through two main mechanisms:
-
Inhibition of Transcription: 8-Cl-ATP acts as a chain terminator when incorporated into newly synthesized RNA, leading to a global inhibition of transcription.[1] This preferentially affects the expression of short-lived proteins critical for cell survival, such as the anti-apoptotic protein Mcl-1 and the cell cycle regulator Cyclin D1.[3][4] Downregulation of these key survival proteins sensitizes cancer cells to apoptosis.
-
Depletion of Intracellular ATP: The accumulation of 8-Cl-ATP competes with endogenous ATP, leading to a significant reduction in the intracellular ATP pool.[4][5] This energy depletion can trigger cellular stress responses and contribute to the initiation of the apoptotic cascade.
These primary events converge on the activation of the intrinsic and extrinsic apoptotic pathways, ultimately leading to the activation of caspases, DNA fragmentation, and cell death.
Signaling Pathway of 8-Cl-Ado-Induced Apoptosis
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize quantitative data from various studies on the effects of 8-Cl-Ado on apoptosis and related markers.
Table 1: Induction of Apoptosis by 8-Cl-Ado (Annexin V/PI Staining)
| Cell Line | 8-Cl-Ado Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |
| MDA-MB-231 (Breast Cancer) | 10 | 48 | 25.3 ± 2.1 |
| SK-BR-3 (Breast Cancer) | 10 | 48 | 18.7 ± 1.5 |
| MOLM-14 (AML) | 0.5 | 24 | ~40 |
| KG-1a (AML) | 0.5 | 24 | ~35 |
Table 2: Effect of 8-Cl-Ado on Apoptosis-Related Proteins (Western Blot)
| Cell Line | 8-Cl-Ado Concentration (µM) | Treatment Duration (h) | Protein | Change in Expression |
| Mantle Cell Lymphoma (JeKo, Mino) | 10 | 24 | Cleaved PARP | Increased |
| MDA-MB-231 (Breast Cancer) | 10 | 48 | p53 | Increased |
| MDA-MB-231 (Breast Cancer) | 10 | 48 | Cyclin D1 | Decreased |
| SK-BR-3 (Breast Cancer) | 10 | 48 | ADAR1 | Decreased |
Table 3: Impact of 8-Cl-Ado on Cellular Energetics
| Cell Line | 8-Cl-Ado Concentration (µM) | Treatment Duration (h) | % ATP Reduction |
| Mantle Cell Lymphoma | 10 | 24 | 30 - 60% |
| AML Cell Lines | 10 | 6 | ~20% |
| Primary CLL Cells | 10 | 24 | ~40% |
Experimental Protocols
Workflow for Measuring Apoptosis in Response to 8-Cl-Ado
References
- 1. TUNEL assay as a measure of chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. clyte.tech [clyte.tech]
8-Chloro-arabinoadenosine: Application Notes and Protocols for a Potential Chemotherapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant potential as a chemotherapeutic agent against a variety of hematological malignancies and solid tumors. As an RNA-directed nucleoside analog, its mechanism of action is distinct from many conventional chemotherapeutics, offering a promising avenue for overcoming drug resistance. Upon cellular uptake, 8-Cl-Ado is phosphorylated to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP). This active metabolite then exerts its cytotoxic effects through a dual mechanism: the inhibition of RNA synthesis and the depletion of intracellular adenosine (B11128) triphosphate (ATP) pools. These actions disrupt essential cellular processes, leading to cell cycle arrest, inhibition of DNA synthesis, and ultimately, apoptotic cell death.
These application notes provide a comprehensive overview of the preclinical data and key experimental protocols for studying the effects of this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Promyelocytic Leukemia | 1.2 | [1] |
| MGc-803 | Gastric Mucoid Adenocarcinoma | 1.8 | [1] |
| CAKI-1 | Clear Cell Renal Cell Carcinoma | 2 | [2][3] |
| RXF-393 | Clear Cell Renal Cell Carcinoma | 36 | [2][3] |
| NIH3T3 | Mouse Embryonic Fibroblast (Normal) | 12 | [1] |
Table 2: Cellular Effects of 10 µM this compound in Mantle Cell Lymphoma (MCL) Cell Lines after 24 hours
| Cell Line | ATP Reduction (%) | Global Transcription Inhibition (%) | dATP Pool Depletion (%) |
| Granta 519 | ~30% | ~50% | ~50% |
| JeKo | ~60% | ~90% | ~80% |
| Mino | ~50% | ~75% | ~60% |
| SP-53 | ~40% | ~60% | ~70% |
| [4] |
Signaling Pathways
The primary mechanism of this compound involves the depletion of intracellular ATP. This energy stress activates the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a key signaling node that promotes cell growth and proliferation. The reduction in ATP and the inhibition of global transcription also induce cellular stress that can trigger the intrinsic pathway of apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Measurement of Intracellular ATP Levels
This protocol describes the quantification of intracellular ATP levels using a luciferase-based bioluminescence assay.
Materials:
-
Cancer cell lines of interest
-
This compound (8-Cl-Ado)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
ATP Assay Kit (luciferase-based)
-
Luminometer
-
White opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a white opaque 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: The following day, treat the cells with various concentrations of 8-Cl-Ado (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 6, 12, 24 hours).
-
ATP Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add the ATP assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the luminescence of treated cells to that of the vehicle-treated control cells to determine the percentage of ATP reduction.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cancer cell lines of interest
-
This compound (8-Cl-Ado)
-
Cell culture medium and supplements
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
Black clear-bottom 96-well plates (for microscopy) or flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with 8-Cl-Ado as described in the ATP measurement protocol.
-
JC-1 Staining:
-
At the end of the treatment period, add JC-1 staining solution to each well or tube and incubate at 37°C for 15-30 minutes.
-
Wash the cells with PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (aggregates) and green (monomers) fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer, detecting the green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Detection of PARP Cleavage by Western Blot
This protocol detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, using Western blotting.
Materials:
-
Cancer cell lines of interest
-
This compound (8-Cl-Ado)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with 8-Cl-Ado, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
-
Data Analysis: The appearance of an 89 kDa cleaved PARP fragment and a decrease in the 116 kDa full-length PARP indicates apoptosis.
Measurement of Global Transcription Rate (Uridine Incorporation Assay)
This protocol measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled uridine (B1682114) analog.
Materials:
-
Cancer cell lines of interest
-
This compound (8-Cl-Ado)
-
Cell culture medium and supplements
-
[³H]-Uridine
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with 8-Cl-Ado as described previously.
-
Radiolabeling:
-
During the last 1-2 hours of the treatment period, add [³H]-Uridine to the cell culture medium.
-
-
Harvesting and Precipitation:
-
Wash the cells with cold PBS.
-
Lyse the cells and precipitate the nucleic acids with cold TCA.
-
-
Quantification:
-
Wash the precipitate to remove unincorporated [³H]-Uridine.
-
Solubilize the precipitate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) of treated cells to that of the vehicle-treated control cells to determine the percentage of transcription inhibition.
Measurement of DNA Synthesis Rate (Thymidine Incorporation Assay)
This protocol measures the rate of DNA replication by quantifying the incorporation of radiolabeled thymidine.
Materials:
-
Cancer cell lines of interest
-
This compound (8-Cl-Ado)
-
Cell culture medium and supplements
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with 8-Cl-Ado.
-
Radiolabeling:
-
During the last 4-6 hours of treatment, add [³H]-Thymidine to the culture medium.
-
-
Harvesting and Precipitation:
-
Wash the cells with cold PBS.
-
Lyse the cells and precipitate the DNA with cold TCA.
-
-
Quantification:
-
Wash the precipitate to remove unincorporated [³H]-Thymidine.
-
Solubilize the precipitate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) of treated cells to that of the vehicle-treated control cells to determine the percentage of DNA synthesis inhibition.
Conclusion
This compound represents a promising chemotherapeutic candidate with a unique mechanism of action. The protocols and data presented in these application notes provide a framework for researchers to further investigate its therapeutic potential and elucidate its detailed molecular effects in various cancer models. Careful consideration of appropriate cell lines, drug concentrations, and treatment durations will be crucial for advancing our understanding of this potent anti-cancer agent.
References
- 1. [8-chloro-adenosine induced apoptosis in various human tumor cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition | PLOS One [journals.plos.org]
- 3. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of 8-Chloro-arabinoadenosine in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical experimental use of 8-Chloro-arabinoadenosine (8-Cl-Ado), a ribonucleoside analog with demonstrated anticancer activity. This document details its mechanism of action, provides protocols for key in vitro and in vivo experiments, and summarizes relevant quantitative data from preclinical studies.
Mechanism of Action
This compound is a prodrug that, upon cellular uptake, is phosphorylated to its active triphosphate form, this compound triphosphate (8-Cl-ara-ATP). The primary mechanisms of action of 8-Cl-Ado are multifaceted and include:
-
Inhibition of RNA Synthesis: 8-Cl-ara-ATP competes with endogenous ATP for incorporation into newly synthesized RNA chains by RNA polymerases. This incorporation leads to premature chain termination and a global inhibition of transcription.[1][2][3][4]
-
Inhibition of DNA Synthesis: 8-Cl-Ado has also been shown to inhibit DNA synthesis, contributing to its cytostatic effects. This is partly achieved through the depletion of intracellular deoxyadenosine (B7792050) triphosphate (dATP) pools.[1][3]
-
Depletion of Intracellular ATP: The accumulation of 8-Cl-ara-ATP is associated with a significant reduction in the levels of endogenous ATP, leading to cellular energy depletion and metabolic stress.[1][3][5]
-
Induction of Apoptosis: By disrupting essential cellular processes, 8-Cl-Ado triggers programmed cell death (apoptosis). This is often mediated through the activation of the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and cleavage of PARP.[1][2][3][5]
-
Modulation of Signaling Pathways: 8-Cl-Ado has been shown to impact specific signaling pathways involved in cell survival and proliferation. For instance, in Acute Myeloid Leukemia (AML) with FLT3-ITD mutation, it can inhibit the miR-155/Ebp1/p53/PCNA signaling cascade.[4] In other contexts, it can induce the unfolded protein response (UPR).[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HL-60 | Promyelocytic Leukemia | 1.2 | [2] |
| MGc-803 | Gastric Mucoid Adenocarcinoma | 1.8 | [2] |
| NIH3T3 | Mouse Embryonic Fibroblast (Normal) | 12 | [2] |
| CCRF-CEM | T-lymphoblastoid Leukemia | 0.045 | [6] |
| KG-1 | Acute Myeloid Leukemia | 0.41 - 1.60 | [7] |
| WEHI-3 | Acute Myeloid Leukemia | 0.41 - 1.60 | [7] |
| NCI-H929 | Multiple Myeloma | 0.41 - 1.60 | [7] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.41 - 1.60 | [7] |
| K562 | Chronic Myeloid Leukemia | 0.41 - 1.60 | [7] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Key Findings | Citation(s) |
| CD2F1 Mice | 50 mg/kg | i.v. | Intracellular [8-Cl-ATP] in PBMC: ~350 µM at 1 hr | [1][8] |
| CD2F1 Mice | 100 mg/kg | i.v. | Intracellular [8-Cl-ATP] in PBMC: ~1200 µM at 1 hr | [1][8] |
| CD2F1 Mice | 100 mg/kg | i.p. | Plasma [8-Cl-Ado] at 1 hr: 1.3 µM; Intracellular [8-Cl-ATP] in PBMC: 350 µM | [1][8] |
| Sprague-Dawley Rats | 40 mg/kg | i.v. | Peak intracellular [8-Cl-ATP] in PBMC: 90 µM at 2 hr; Cellular t1/2 of 8-Cl-ATP is long, with 40 µM remaining at 24 hr | [1][8] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the effects of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 8-Cl-Ado on cancer cell lines.
Materials:
-
This compound (stock solution in DMSO or PBS)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of 8-Cl-Ado in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by 8-Cl-Ado using flow cytometry.
Materials:
-
This compound
-
Cells treated with 8-Cl-Ado and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of 8-Cl-Ado for the specified time.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of 8-Cl-Ado on cell cycle distribution.
Materials:
-
This compound
-
Cells treated with 8-Cl-Ado and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with 8-Cl-Ado and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein expression in signaling pathways affected by 8-Cl-Ado.
Materials:
-
This compound
-
Cells treated with 8-Cl-Ado and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p53, anti-PCNA, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of 8-Cl-Ado in a mouse xenograft model.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, MV4-11 for AML)
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional, for solid tumors)
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Solid Tumors: Subcutaneously inject 1-10 x 10^6 cells (often mixed with Matrigel) into the flank of each mouse.
-
Hematological Malignancies: Intravenously or intraperitoneally inject the leukemia or lymphoma cells.
-
-
Tumor Growth and Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³ for solid tumors). Monitor the health and body weight of the mice regularly.
-
Drug Administration: Randomize the mice into treatment and control groups. Administer 8-Cl-Ado (e.g., via intraperitoneal or intravenous injection) and the vehicle control according to a predetermined schedule (e.g., daily for 5 days).
-
Tumor Measurement: For solid tumors, measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). For hematological malignancy models, survival is often the primary endpoint.
Visualizations
The following diagrams illustrate key concepts related to the experimental use of this compound.
Caption: General experimental workflow for preclinical evaluation of 8-Cl-Ado.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Proposed signaling pathway of 8-Cl-Ado in FLT3-ITD AML.
References
- 1. Plasma and cellular pharmacology of 8-chloro-adenosine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and hybridization properties of RNA containing 8-chloroadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-chloro-adenosine activity in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Targeting Features of Curaxin CBL0137 on Hematological Malignancies In Vitro and In Vivo | MDPI [mdpi.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Assessing 8-Chloro-arabinoadenosine (8-Cl-Ado) Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-arabinoadenosine (8-Cl-Ado) is a ribonucleoside analog with demonstrated preclinical activity against a range of hematological malignancies and solid tumors. Its cytotoxic effects are primarily attributed to a dual mechanism of action: the inhibition of RNA synthesis and the depletion of intracellular adenosine (B11128) triphosphate (ATP).[1] Upon cellular uptake, 8-Cl-Ado is phosphorylated to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP). This metabolite acts as a competitive inhibitor of ATP, leading to significant disruption of cellular processes. Specifically, 8-Cl-ATP inhibits RNA polymerase II, leading to a reduction in mRNA transcripts.[1] It can also be incorporated into the RNA chain, causing premature termination of transcription.[1] Furthermore, the accumulation of 8-Cl-ATP and the concurrent depletion of the endogenous ATP pool contribute to energy depletion within the cell, ultimately triggering apoptosis.[1] This document provides a comprehensive guide to the in vitro assessment of 8-Cl-Ado efficacy, detailing experimental protocols and data presentation strategies.
Mechanism of Action of this compound
The primary mechanism of action of 8-Cl-Ado involves its intracellular conversion to 8-Cl-ATP, which then exerts cytotoxic effects through two main pathways:
-
Inhibition of RNA Synthesis: 8-Cl-ATP is a potent inhibitor of RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA). This leads to a global reduction in transcription. Additionally, 8-Cl-ATP can be incorporated into nascent RNA chains, causing premature chain termination and the production of truncated, non-functional transcripts.[1]
-
ATP Depletion and Energy Crisis: As an ATP analog, 8-Cl-ATP competes with endogenous ATP for various ATP-dependent enzymes. The accumulation of 8-Cl-ATP is coupled with a significant decrease in the intracellular ATP pool.[1] This depletion of cellular energy reserves contributes to a metabolic crisis, further pushing the cell towards apoptosis.
A secondary mechanism involves the inhibition of DNA synthesis. 8-Cl-Ado treatment has been shown to selectively deplete deoxyadenosine (B7792050) triphosphate (dATP) pools, which is essential for DNA replication.[1]
Caption: Signaling Pathway of this compound (8-Cl-Ado).
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the in vitro efficacy of 8-Cl-Ado in various cancer cell lines.
Table 1: IC50 Values for Cell Growth Inhibition
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| JeKo | Mantle Cell Lymphoma | Growth Inhibition | Not Specified | Not Specified |
| Mino | Mantle Cell Lymphoma | Growth Inhibition | Not Specified | Not Specified |
| SP-53 | Mantle Cell Lymphoma | Growth Inhibition | Not Specified | Not Specified |
| Granta 519 | Mantle Cell Lymphoma | Growth Inhibition | Not Specified | >10 |
| U937 | Acute Myeloid Leukemia | Antiproliferative Activity | 96 | 16 |
Note: Specific IC50 values for growth inhibition of mantle cell lymphoma cell lines were not detailed in the searched literature, but JeKo, Mino, and SP-53 were noted to be sensitive to growth inhibition by 10 µM 8-Cl-Ado. Granta 519 was less sensitive.
Table 2: Induction of Apoptosis
| Cell Line | Cancer Type | Apoptosis Metric | Incubation Time (h) | EC50 (µM) | % Apoptosis at 10 µM |
| JeKo | Mantle Cell Lymphoma | Mitochondrial Potential Loss | 12 | ~8 | >50% |
| Mino | Mantle Cell Lymphoma | Mitochondrial Potential Loss | 12 | ~4 | >50% |
| SP-53 | Mantle Cell Lymphoma | Mitochondrial Potential Loss | 24 | ~2 | >50% |
| Granta 519 | Mantle Cell Lymphoma | Mitochondrial Potential Loss | 24 | >40 | ~13% (at 48h) |
Table 3: Effects on Cellular Metabolism and Macromolecule Synthesis
| Cell Line | Cancer Type | Parameter | Incubation Time (h) | Effect at 10 µM |
| JeKo | Mantle Cell Lymphoma | ATP Depletion | 24 | 30-60% reduction |
| Mino | Mantle Cell Lymphoma | ATP Depletion | 24 | 30-60% reduction |
| SP-53 | Mantle Cell Lymphoma | ATP Depletion | 24 | 30-60% reduction |
| Granta 519 | Mantle Cell Lymphoma | ATP Depletion | 24 | 30-60% reduction |
| All MCL Lines | Mantle Cell Lymphoma | dATP Depletion | 24 | 50-80% reduction |
| All MCL Lines | Mantle Cell Lymphoma | RNA Synthesis Inhibition | Not Specified | 50-90% reduction |
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the in vitro efficacy of 8-Cl-Ado.
Caption: General Experimental Workflow for Assessing 8-Cl-Ado Efficacy.
Cell Viability Assay (MTT/WST-1)
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound (8-Cl-Ado)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 8-Cl-Ado in complete medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the 8-Cl-Ado dilutions. Include vehicle-treated wells as a control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
For WST-1 assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of 8-Cl-Ado for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol (B145695)
-
PI/RNase A staining solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with 8-Cl-Ado as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or at -20°C overnight.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Intracellular ATP Measurement Assay
Principle: This bioluminescent assay quantifies ATP levels based on the ATP-dependent luciferase reaction. The amount of light produced is proportional to the concentration of ATP.
Materials:
-
Treated and control cells in a 96-well plate
-
ATP measurement kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with 8-Cl-Ado.
-
Equilibrate the plate and the ATP reagent to room temperature.
-
Add a volume of ATP reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the number of viable cells determined by a parallel cell viability assay.
RNA Synthesis Inhibition Assay ([³H]-Uridine Incorporation)
Principle: This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor, [³H]-uridine, into newly synthesized RNA.
Materials:
-
Treated and control cells
-
[³H]-uridine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Seed cells in a 24-well plate and treat with 8-Cl-Ado.
-
At the end of the treatment period, add [³H]-uridine to each well and incubate for a defined period (e.g., 1-2 hours).
-
Wash the cells with cold PBS to remove unincorporated [³H]-uridine.
-
Precipitate the macromolecules by adding cold 10% TCA and incubate on ice.
-
Wash the precipitate with 5% TCA.
-
Solubilize the precipitate in a suitable solvent (e.g., 0.1 N NaOH).
-
Measure the radioactivity of the solubilized material using a scintillation counter.
-
Normalize the counts to the total protein content of a parallel set of wells.
Conclusion
The in vitro assessment of this compound efficacy requires a multi-faceted approach that evaluates its impact on cell viability, apoptosis, cell cycle progression, and its specific molecular targets. The protocols outlined in this document provide a robust framework for researchers to characterize the anti-cancer properties of 8-Cl-Ado. Consistent data presentation, as exemplified in the tables above, will facilitate the comparison of results across different studies and cell lines, ultimately aiding in the further development of this promising therapeutic agent.
References
Troubleshooting & Optimization
8-Chloro-arabinoadenosine stability and storage conditions
This technical support center provides guidance on the stability and storage of 8-Chloro-arabinoadenosine, addressing common issues researchers may encounter. The information is presented in a question-and-answer format for clarity.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For optimal stability, the solid form of this compound should be stored under controlled conditions. While specific manufacturer guidelines are paramount and should be followed as per the Certificate of Analysis, general recommendations for similar nucleoside analogs suggest the following:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes degradation over long-term storage. |
| Atmosphere | Store in a dry, inert atmosphere (e.g., under Argon or Nitrogen) | Protects against oxidation and hydrolysis. |
| Light | Protect from light | Prevents light-induced degradation. |
| Moisture | Keep in a tightly sealed container | The compound may be hygroscopic. |
Note: Always refer to the Certificate of Analysis provided by your supplier for the most accurate storage information.
Q2: What is the recommended solvent for reconstituting this compound, and how should I store the solution?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for reconstituting this compound for in vitro experiments.
Reconstitution Protocol:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex briefly to ensure the compound is fully dissolved.
Storage of Stock Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Ensures long-term stability of the solution. |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can lead to degradation. |
| Moisture | Use anhydrous DMSO and tightly seal vials | DMSO is hygroscopic and water absorption can affect compound concentration and stability.[1][2] |
Q3: How stable is this compound in aqueous solutions?
Stability of 2-chloro-2'-deoxyadenosine at 37°C: [3]
| pH | Stability | Half-life (T1/2) |
| Basic ( > 7) | Stable | Not specified |
| Neutral ( ~ 7) | Stable | Not specified |
| Acidic (pH 2) | Unstable | 1.6 hours |
| Acidic (pH 1) | Highly Unstable | 0.37 hours |
Based on this data, it is crucial to maintain a neutral or slightly basic pH for aqueous working solutions of this compound to prevent acid-catalyzed hydrolysis.
Troubleshooting Guide
Problem: I am seeing inconsistent or lower-than-expected activity in my experiments.
This could be due to several factors related to the stability and handling of this compound. Use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: My reconstituted this compound solution appears cloudy or has precipitated.
This may be due to solubility issues or improper storage.
Caption: Decision tree for addressing compound precipitation.
Experimental Protocols
Protocol: HPLC Analysis of this compound Degradation
While a specific protocol for this compound is not available, the following methodology is adapted from a study on the stability of 2-chloro-2'-deoxyadenosine and can be used as a starting point.[3]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare buffers at various pH values (e.g., pH 1, 2, 7, and 9).
-
Dilute the stock solution in each buffer to the final desired concentration.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each solution.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and a suitable buffer (e.g., phosphate (B84403) buffer).
-
Detection: UV detection at an appropriate wavelength for purine (B94841) nucleosides (e.g., 260 nm).
-
Inject the aliquots into the HPLC system.
-
-
Data Analysis:
-
Measure the peak area of this compound and any degradation products (e.g., 8-chloroadenine).
-
Calculate the percentage of remaining this compound at each time point.
-
Determine the degradation kinetics and half-life under each condition.
-
This guide provides a framework for the proper handling and storage of this compound. For the most accurate information, always consult the documentation provided by the compound supplier.
References
- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 8-Chloro-arabinoadenosine (8-Cl-Ado) in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Chloro-arabinoadenosine (8-Cl-Ado). The information is designed to help address specific experimental issues and interpret unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line shows little to no response to 8-Cl-Ado treatment. What are the potential reasons for this intrinsic resistance?
A1: Intrinsic resistance to 8-Cl-Ado can stem from several factors related to its mechanism of action. The primary reason is often inefficient conversion of 8-Cl-Ado to its active triphosphate form, 8-Cl-ATP.
-
Low Adenosine (B11128) Kinase (ADK) Activity: 8-Cl-Ado requires phosphorylation by adenosine kinase to become cytotoxic.[1] Cell lines with inherently low ADK expression or activity will not efficiently produce 8-Cl-ATP, rendering them resistant.[1]
-
High Endogenous ATP Levels: Some cancer cells, like the Granta 519 mantle cell lymphoma line, have high endogenous ATP concentrations.[2] Since a key mechanism of 8-Cl-Ado is the depletion of cellular ATP pools, cells with higher starting levels may be less sensitive.[1][2]
-
Overexpression of Anti-Apoptotic Proteins: High expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can confer resistance to apoptosis induced by 8-Cl-Ado.[2][3]
-
Cell-Type Specific Metabolic Dependencies: Leukemic stem cells (LSCs), for instance, rely on fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS) for survival.[4][5] This metabolic phenotype can contribute to intrinsic resistance.
Troubleshooting Steps:
-
Assess ADK Expression: Use Western blotting or qRT-PCR to quantify the expression level of adenosine kinase in your resistant cell line compared to a sensitive control.
-
Measure Intracellular ATP: Quantify basal ATP levels in your cell line. A significantly higher level compared to sensitive lines could indicate a reason for resistance.
-
Profile Anti-Apoptotic Proteins: Perform a Western blot to check the expression levels of key Bcl-2 family proteins.
-
Consider Combination Therapy: If high Bcl-2 is suspected, co-treatment with a Bcl-2 inhibitor like venetoclax (B612062) may restore sensitivity.[6]
Q2: My cells initially respond to 8-Cl-Ado, but then develop resistance over time. What are the likely mechanisms of acquired resistance?
A2: Acquired resistance often involves the selection of cells with genetic or epigenetic changes that circumvent the drug's cytotoxic effects.
-
Downregulation of Activating Enzymes: Similar to intrinsic resistance, prolonged exposure can select for cells with reduced adenosine kinase activity.[1] While 8-Cl-Ado is primarily activated by ADK, cross-resistance with other nucleoside analogs like cytarabine (B982) (ara-C) suggests that downregulation of deoxycytidine kinase (dCK) could also play a role in some contexts, as dCK deficiency is a major determinant of resistance to other nucleoside analogs.[7][8][9]
-
Upregulation of Compensatory Metabolic Pathways: In acute myeloid leukemia (AML), leukemic stem cells can adapt to 8-Cl-Ado treatment by upregulating fatty acid metabolism as a compensatory energy source in response to the inhibition of amino acid-driven OXPHOS.[10]
-
Activation of Pro-Survival Signaling: 8-Cl-Ado can paradoxically induce p53, which in turn can increase FAO and OXPHOS, creating a self-limiting effect on the drug's activity.[4][5]
Troubleshooting Steps:
-
Generate a Resistant Cell Line: Culture cells in the continuous presence of escalating, sub-lethal doses of 8-Cl-Ado to develop a resistant population for study.
-
Compare Kinase Levels: Analyze and compare the protein and mRNA levels of ADK and dCK in the parental (sensitive) and the newly generated resistant cell line.
-
Metabolic Profiling: Use techniques like Seahorse XF analysis to assess changes in OXPHOS and glycolysis between sensitive and resistant cells.[6]
-
Investigate p53 Pathway: Check for p53 activation and expression of its downstream targets related to metabolism in your resistant cells.
Q3: I am not observing the expected level of apoptosis after 8-Cl-Ado treatment. Is apoptosis the only mechanism of cell death?
A3: While 8-Cl-Ado does induce apoptosis, it is not the sole mechanism of action, and its effects can be cell-type dependent.[2][11]
-
Inhibition of RNA and DNA Synthesis: The primary action is the inhibition of RNA synthesis after its incorporation as 8-Cl-ATP, leading to transcriptional chain termination.[12] In some malignancies like mantle cell lymphoma, it also inhibits DNA synthesis and selectively depletes dATP pools.[2]
-
Energy Depletion: The accumulation of 8-Cl-ATP is coupled with a significant reduction in cellular ATP levels, leading to an energy crisis.[2][6][13]
-
Mitotic Catastrophe: In lung cancer cell lines, 8-Cl-Ado has been shown to induce G2/M arrest and aberrant mitosis, leading to the formation of binucleated and polymorphonucleated cells, a hallmark of mitotic catastrophe.[14]
-
Induction of DNA Double-Strand Breaks: By inhibiting topoisomerase II, 8-Cl-ATP can lead to an accumulation of DNA double-strand breaks.[11][15]
Troubleshooting Steps:
-
Assess Multiple Endpoints: Do not rely solely on apoptosis markers.
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide staining to check for cell cycle arrest, particularly in the G2/M phase.[14]
-
RNA/DNA Synthesis Assays: Perform [³H]-uridine or [³H]-thymidine incorporation assays to measure the inhibition of RNA and DNA synthesis, respectively.[2][16]
-
Microscopy: Visually inspect cells for morphological changes indicative of mitotic catastrophe (e.g., multinucleation).[14]
-
DNA Damage Markers: Use Western blotting to detect markers of DNA double-strand breaks, such as γ-H2AX.[15]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of 8-Cl-Ado.
Table 1: In Vitro Efficacy of 8-Cl-Ado in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD+) | IC50 | 200 nM - 1400 nM | 72 hours | [17][18] |
| MOLM-14 | Acute Myeloid Leukemia (FLT3-ITD+) | IC50 | ~0.2 µM - 1.4 µM | 72 hours | [13][18] |
| KG-1a | Acute Myeloid Leukemia (FLT3-WT) | IC50 | ~0.2 µM - 1.4 µM | 72 hours | [13][18] |
| JeKo, Mino, SP-53 | Mantle Cell Lymphoma | Apoptosis | Significant PARP cleavage | 10 µM for 24 hours | [2] |
| H1299 | Lung Cancer (p53-null) | Growth Inhibition | 75% | 2 µM for 72 hours | [11] |
| A549 | Lung Cancer (p53-wt) | Growth Inhibition | 48% | 2 µM for 72 hours | [11] |
| MCF-7 | Breast Cancer | Clonogenic Survival | 90% loss | 10 µM for 3 days | [19] |
| BT-474 | Breast Cancer | Clonogenic Survival | 90% loss | 10 µM for 3 days | [19] |
Table 2: Pharmacodynamic Effects of 8-Cl-Ado Treatment
| Cell Line / Model | Parameter Measured | Effect | Treatment Conditions | Reference |
| Multiple Myeloma | Intracellular 8-Cl-ATP | >400 µM accumulation | 10 µM 8-Cl-Ado for 12 hours | [1] |
| Mantle Cell Lymphoma | Intracellular ATP Levels | 30% - 60% reduction | 10 µM 8-Cl-Ado for 24 hours | [2] |
| Mantle Cell Lymphoma | Global Transcription | 50% - 90% inhibition | 10 µM 8-Cl-Ado for 24 hours | [2] |
| Mantle Cell Lymphoma | dATP Pools | 50% - 80% depletion | 10 µM 8-Cl-Ado | [2] |
| AML (MV4-11) | Intracellular 8-Cl-ATP | ~680 µM - 870 µM accumulation | 10 µM 8-Cl-Ado for 12 hours | [20] |
| AML (KG-1a) | Intracellular ATP Levels | ~20% - 22% reduction | 10 µM 8-Cl-Ado for 12 hours | [20] |
| Breast Cancer (BT-474) | Intracellular 8-Cl-ATP | ~400 µM accumulation | 10 µM 8-Cl-Ado for 6 hours | [19] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Western Blot
This protocol details the detection of key apoptosis markers, cleaved Caspase-3 and cleaved PARP, following 8-Cl-Ado treatment.
1. Cell Treatment and Harvesting: a. Seed cells at a density that will not exceed 80-90% confluency by the end of the experiment. b. Treat cells with the desired concentrations of 8-Cl-Ado and a vehicle control for the specified time (e.g., 24, 48 hours). c. For adherent cells, collect the media (which contains floating apoptotic cells), wash the attached cells with ice-cold PBS, and then detach them using a scraper or trypsin. Combine with the collected media.[21] d. For suspension cells, collect the entire culture. e. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.[22] Wash the pellet with ice-cold PBS.
2. Protein Lysate Preparation: a. Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.[21] b. Incubate on ice for 30 minutes, vortexing occasionally.[22] c. Centrifuge at ~14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting: a. Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[21][22] b. Load samples onto a 10-15% polyacrylamide gel and perform electrophoresis to separate proteins by size.[23] c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST).[22] e. Incubate the membrane with primary antibodies specific for cleaved Caspase-3 and cleaved PARP overnight at 4°C.[22] Also probe for a loading control (e.g., β-actin or GAPDH). f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21] h. Wash the membrane three times with TBST. i. Visualize the protein bands using an ECL chemiluminescence detection system.[21] An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis induction.[23][24]
Visualizations
Signaling and Resistance Pathways
Experimental Workflows
References
- 1. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the metabolic vulnerability of acute myeloid leukemia blasts with a combination of venetoclax and 8-chloro-adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-Deoxycytidine kinase deficiency is a major determinant of 2-chloro-2'-deoxyadenosine resistance in lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical pharmacology and resistance to 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine, a novel analogue of cladribine in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RNA-directed actions of 8-chloro-adenosine in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exposure of Human Lung Cancer Cells to 8-Chloro-Adenosine Induces G2/M Arrest and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 8-Chloro-Adenosine Activity in FLT3-ITD Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing 8-Chloro-arabinoadenosine (8-Cl-Ado) Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of 8-Chloro-arabinoadenosine (8-Cl-Ado) for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 8-Cl-Ado?
This compound is a ribonucleoside analog that exerts its cytotoxic effects through two main mechanisms.[1] Firstly, it is metabolized into this compound triphosphate (8-Cl-ATP), which depletes endogenous cellular ATP levels.[2] Secondly, 8-Cl-ATP is incorporated into RNA during transcription, leading to the termination of RNA elongation and inhibition of RNA synthesis.[2][3] This dual action can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][4]
Q2: What is a typical starting concentration range for 8-Cl-Ado in cell culture?
For initial experiments with a new cell line, a broad dose-response is recommended. Based on preclinical studies, 8-Cl-Ado has shown activity from the nanomolar to the low micromolar range.[2][5] A common starting point is to test a wide range of concentrations, for example, from 100 nM to 10 µM, using serial dilutions to identify an effective range for your specific cell line.[6]
Q3: How long should I incubate cells with 8-Cl-Ado?
The optimal incubation time depends on the cell line's doubling time and the specific biological question. For initial dose-response assays to determine the IC₅₀ (half-maximal inhibitory concentration), an incubation period of 48 to 72 hours is a common starting point.[5][6] For rapidly dividing cells, 24 hours may be sufficient, whereas slower-growing cells might require longer exposure.
Q4: How does 8-Cl-Ado affect cellular signaling pathways?
8-Cl-Ado-induced depletion of ATP leads to the activation of the AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4] Activated AMPK can then inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and proliferation.[4] This inhibition of mTOR signaling can subsequently induce autophagy.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of 8-Cl-Ado at tested concentrations. | 1. The concentration of 8-Cl-Ado is too low.2. The cell line is resistant to 8-Cl-Ado.3. The 8-Cl-Ado compound is inactive. | 1. Test a higher range of concentrations (e.g., up to 50 µM).2. Consider using a different cell line known to be sensitive to 8-Cl-Ado as a positive control. Investigate potential resistance mechanisms.3. Check the storage conditions and expiration date of your 8-Cl-Ado stock. Ensure it has been protected from light and stored at -20°C for short-term or -80°C for long-term storage.[7] |
| High variability between replicate wells. | 1. Uneven cell plating.2. "Edge effect" in multi-well plates. | 1. Ensure a single-cell suspension before plating. Use proper pipetting techniques to dispense cells evenly.2. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Significant cell death observed even in the lowest concentration wells. | 1. The lowest concentration tested is still too high for the cell line.2. The solvent (e.g., DMSO) concentration is too high and causing toxicity. | 1. Perform a wider range of serial dilutions, starting from a much lower concentration (e.g., 1 nM).2. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Run a solvent-only control to assess its toxicity. |
| Precipitation of 8-Cl-Ado in the culture medium. | 1. The concentration of 8-Cl-Ado exceeds its solubility in the medium. | 1. Prepare a fresh, lower concentration stock solution of 8-Cl-Ado in an appropriate solvent like DMSO before diluting it in the culture medium. Ensure the final concentration in the medium is below the solubility limit. |
Experimental Protocols
Protocol 1: Determining the IC₅₀ of 8-Cl-Ado using a Resazurin-based Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of 8-Cl-Ado.
Materials:
-
This compound (8-Cl-Ado)
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Resazurin-based cell viability assay reagent
-
Multichannel pipette
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
8-Cl-Ado Preparation:
-
Prepare a concentrated stock solution of 8-Cl-Ado in DMSO.
-
Perform serial dilutions of the 8-Cl-Ado stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of 8-Cl-Ado.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Viability Assay:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the 8-Cl-Ado concentration.
-
Use a non-linear regression analysis to determine the IC₅₀ value.
-
Data Presentation
Table 1: Reported IC₅₀ Values of 8-Cl-Ado in Various AML Cell Lines after 72h Treatment
| Cell Line | IC₅₀ (µM) |
| MOLM-13 | ~0.2 |
| MOLM-14 | ~0.8 |
| KG-1a | ~1.4 |
| MV4-11 | ~0.5 |
| OCI-AML3 | ~1.0 |
| (Data sourced from preclinical studies)[5] |
Visualizations
Signaling Pathway of 8-Cl-Ado Action
Caption: Mechanism of 8-Cl-Ado inducing cell death.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of 8-Cl-Ado.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloroadenosine | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 4. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
potential off-target effects of 8-Chloro-arabinoadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of 8-Chloro-arabinoadenosine (8-Cl-ara-A). The following resources are designed to help you anticipate, identify, and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (8-chloro-adenosine triphosphate or 8-Cl-ATP), primarily acts as an RNA-directed agent. Its main mechanisms of action are the inhibition of RNA synthesis and the reduction of intracellular ATP levels, leading to cell cycle arrest and apoptosis.[1]
Q2: Are there any known off-target effects for this compound?
A2: Yes. The active metabolite, 8-Cl-ATP, has been shown to be an inhibitor of Topoisomerase II (Topo II).[2][3][4][5] This is a significant off-target effect that can contribute to the compound's overall cellular activity, including the induction of DNA double-stranded breaks.[2][3][4][5]
Q3: My cells are showing signs of DNA damage (e.g., γH2AX foci) after treatment with 8-Cl-ara-A. Is this expected?
A3: Yes, this observation is consistent with the known off-target effect of 8-Cl-ara-A's active metabolite, 8-Cl-ATP, on Topoisomerase II. Inhibition of Topo II can lead to the accumulation of DNA double-stranded breaks, which are marked by the phosphorylation of H2AX (γH2AX).[4]
Q4: I am observing cellular effects that cannot be solely explained by RNA synthesis inhibition or ATP depletion. What could be the cause?
A4: Unexplained cellular phenotypes could be due to off-target activities of 8-Cl-ara-A. Besides the known inhibition of Topoisomerase II, it is possible that 8-Cl-ara-A or its metabolites interact with other cellular proteins, particularly ATP-dependent enzymes, due to the structural similarity of 8-Cl-ATP to ATP. It is recommended to perform broader off-target profiling to identify any novel interactions.
Q5: Has a comprehensive kinase profiling (kinome scan) been performed for this compound?
A5: Based on currently available public information, a comprehensive kinome scan for this compound or its metabolites has not been published. Researchers should be aware of the potential for off-target kinase interactions, as many kinases have ATP-binding pockets that could potentially accommodate 8-Cl-ATP.
Troubleshooting Guides
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpectedly high cytotoxicity in non-proliferating cells. | Inhibition of Topoisomerase II can be toxic even in non-dividing cells by interfering with DNA transcription and repair. | Assess markers of DNA damage (e.g., γH2AX, PARP cleavage) to determine if the Topoisomerase II inhibition pathway is activated. |
| Discrepancy between potency in biochemical assays (e.g., RNA polymerase inhibition) and cell-based viability assays. | Off-target effects, such as Topoisomerase II inhibition, are contributing to the cellular phenotype. | Perform a Topoisomerase II activity assay in the presence of 8-Cl-ATP to confirm this off-target effect. |
| Development of rapid resistance in cell lines that is not explained by alterations in RNA metabolism. | Upregulation of DNA repair pathways or mutations in Topoisomerase II could confer resistance to the off-target effects of 8-Cl-ara-A. | Sequence the TOP2A gene in resistant clones and assess the activity of DNA damage response pathways. |
| Cellular morphology changes indicative of genotoxic stress (e.g., enlarged nuclei, micronuclei formation). | The off-target inhibition of Topoisomerase II is leading to genomic instability. | Utilize microscopy to characterize the nuclear morphology of treated cells. Consider performing a micronucleus assay. |
Quantitative Data Summary
Currently, a specific IC50 value for the inhibition of Topoisomerase II by 8-chloro-ATP is not available in the public domain. Researchers are encouraged to determine this value empirically using the protocol provided below.
| Compound | Off-Target | Effect | Quantitative Data (IC50) | Reference |
| 8-chloro-ATP | Topoisomerase II | Inhibition of catalytic activity, induction of DNA double-stranded breaks | Not Reported | [2][3][4][5] |
Experimental Protocols
Protocol 1: In Vitro Topoisomerase II Decatenation Assay
This assay determines the inhibitory effect of 8-chloro-ATP on the catalytic activity of Topoisomerase II.
Materials:
-
Human Topoisomerase IIα (purified)
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer
-
ATP solution
-
8-chloro-ATP
-
Stop Buffer/Loading Dye
-
Ethidium (B1194527) bromide
-
TAE Buffer
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase II Reaction Buffer, a fixed concentration of ATP (e.g., 1 mM), and kDNA (e.g., 200 ng) in a microcentrifuge tube.
-
Add varying concentrations of 8-chloro-ATP to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding a predetermined amount of Topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding Stop Buffer/Loading Dye.
-
Resolve the DNA products on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the gel: Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel. The degree of inhibition is determined by the reduction in decatenated DNA in the presence of 8-chloro-ATP.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA can be used to identify novel protein targets of 8-Cl-ara-A in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer
-
Antibodies for target proteins (for Western blot) or equipment for mass spectrometry
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with 8-Cl-ara-A or DMSO for a specified time.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blot for specific candidate proteins or by mass spectrometry for proteome-wide analysis.
-
Target engagement by 8-Cl-ara-A will result in thermal stabilization of the target protein, leading to more soluble protein at higher temperatures compared to the control.
Visualizations
Caption: Off-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: 8-Chloro-arabinoadenosine and ADAR
Welcome to the technical support center for researchers utilizing 8-Chloro-arabinoadenosine in their experiments. This resource provides essential information regarding the selectivity of this compound for Adenosine (B11128) Deaminases Acting on RNA (ADAR) and offers troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective inhibitor of ADAR?
A1: No, current research indicates that this compound is not a selective inhibitor of ADAR.[1][2][3][4][5][6] Studies have demonstrated that it exhibits similar toxicity in both ADAR-dependent and ADAR-independent cancer cell lines.[1][2][3][4] Furthermore, treatment with this compound does not result in the activation of Protein Kinase R (PKR) or an increase in the expression of interferon-stimulated genes (ISGs), which are expected outcomes of ADAR inhibition.[2][4] Crucially, it has been shown to have no effect on the A-to-I editing of multiple ADAR substrates.[1][3]
Q2: What are the known cellular effects of this compound?
A2: this compound has been shown to have several cellular effects that are independent of ADAR inhibition. These include:
-
Inhibition of DNA and RNA synthesis : The compound can interfere with the synthesis of nucleic acids.[7][8]
-
Reduction of intracellular ATP levels : It can lead to a decrease in cellular ATP, impacting energy-dependent processes.[7]
-
Induction of cell cycle arrest : Some studies have reported that it can cause G1 or G2/M phase cell cycle arrest.[8][9]
-
Induction of apoptosis and cell death : It has been shown to promote apoptosis in various cell lines.[7]
Q3: Why was this compound previously considered an ADAR inhibitor?
A3: this compound was initially investigated as a potential ADAR inhibitor due to its structural similarity to adenosine, the natural substrate for ADAR.[9] Some earlier reports suggested it could reduce ADAR expression.[5][10] However, more recent and comprehensive studies have refuted its role as a selective inhibitor of ADAR's catalytic activity.[1][2][3]
Q4: Are there any selective inhibitors for ADAR1 versus ADAR2?
A4: The development of selective ADAR inhibitors is an ongoing area of research. While this compound is not selective, other strategies are being explored. For instance, short RNA duplexes containing the nucleoside analog 8-azanebularine (B10856982) have been shown to selectively inhibit ADAR1 over the closely related ADAR2 enzyme.[11][12] It is important to note that ADAR1 and ADAR2 can have different editing selectivity and efficiency on the same substrate.[13]
Troubleshooting Guide
Scenario 1: Unexpected Cell Death or Cytotoxicity
-
Issue: You are observing widespread cell death in your experiments with this compound, even in cell lines that are not dependent on ADAR.
-
Troubleshooting Steps:
-
Review the Literature: Be aware that this compound is cytotoxic to a broad range of cell lines, irrespective of their ADAR dependency status.[1][3][4]
-
Perform Dose-Response Experiments: Determine the EC50 value for your specific cell line. The cytotoxic effects are likely due to off-target mechanisms such as inhibition of DNA/RNA synthesis or ATP depletion.[7]
-
Control Experiments: Include control cell lines with known ADAR dependency to confirm that the observed toxicity is not correlated with ADAR expression levels.
-
Scenario 2: No Effect on A-to-I RNA Editing
-
Issue: After treating cells with this compound, you do not observe a decrease in the A-to-I editing of your target RNA.
-
Troubleshooting Steps:
-
Confirm Assay Validity: Ensure your method for detecting A-to-I editing (e.g., Sanger sequencing of RT-PCR products, poison primer extension assay) is functioning correctly.[14]
-
Re-evaluate Compound's Mechanism of Action: The lack of effect on RNA editing is consistent with findings that this compound does not inhibit the catalytic activity of ADAR.[1][3] Your results likely confirm that the compound is not acting as a direct ADAR inhibitor in your system.
-
Consider Alternative Inhibitors: If your experimental goal is to inhibit ADAR-mediated editing, consider alternative strategies such as using RNAi to deplete ADAR or exploring other classes of inhibitors.
-
Scenario 3: Absence of Downstream ADAR Inhibition Markers
-
Issue: You do not detect activation of PKR or upregulation of interferon-stimulated genes (ISGs) after treatment with this compound.
-
Troubleshooting Steps:
-
Positive Controls: Use a known stimulus of the interferon pathway (e.g., poly(I:C)) or an ADAR knockdown model to confirm that your assays for PKR phosphorylation and ISG expression are sensitive enough.
-
Interpret the Negative Result: The absence of these markers is the expected outcome when using this compound, as it does not phenocopy the effects of ADAR loss-of-function.[2][4] This provides further evidence that the compound is not selectively inhibiting ADAR in your experiments.
-
Quantitative Data Summary
The following table summarizes the reported EC50 values for this compound in various breast cancer cell lines, highlighting the lack of correlation with ADAR dependency.
| Cell Line | ADAR Dependency | This compound EC50 (µM) | Reference |
| MCF-7 | Independent | ~0.25 | [5] |
| HCC1806 | Dependent | ~0.50 | [5] |
Key Experimental Protocols
1. Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound.
-
Methodology:
-
Seed cells in 96-well plates at a suitable density.
-
After allowing cells to adhere, treat with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 96 hours).
-
Assess cell viability using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter log-logistic model.[4]
-
2. Western Blot for PKR Activation
-
Objective: To assess whether this compound treatment leads to the activation of PKR.
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated PKR (e.g., phospho-T446) and total PKR.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the ratio of phosphorylated PKR to total PKR to determine activation status.[4]
-
3. A-to-I Editing Analysis by Sanger Sequencing
-
Objective: To directly measure the effect of this compound on ADAR's catalytic activity.
-
Methodology:
-
Treat cells with the compound.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase and a primer specific to the transcript of interest.
-
Amplify the target region containing the editing site using PCR.
-
Purify the PCR product and submit for Sanger sequencing.
-
Analyze the sequencing chromatogram to assess the ratio of adenosine (A) to guanosine (B1672433) (G) at the specific editing site. A lack of change in this ratio indicates no inhibition of editing.[3]
-
Visualizations
Caption: Misconception of this compound's effect on ADAR.
Caption: Known off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. 8-azaadenosine and 8-chloroadenosine are not selective inhibitors of ADAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 8-Azaadenosine and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cottrellrna.com [cottrellrna.com]
- 6. cottrellrna.com [cottrellrna.com]
- 7. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective Inhibition of ADAR1 using 8-Azanebularine-modified RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search-library.ucsd.edu [search-library.ucsd.edu]
- 13. ADAR2 A→I editing: site selectivity and editing efficiency are separate events - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and assay of ADAR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility of 8-Chloro-arabinoadenosine for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 8-Chloro-arabinoadenosine (8-Cl-Ado) for in vivo studies, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as 8-Cl-Ado) is a ribonucleoside analog with demonstrated anti-cancer activity. Its primary mechanism of action involves its intracellular conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP). This active metabolite is then incorporated into newly synthesized RNA, leading to the inhibition of RNA transcription. The accumulation of 8-Cl-ATP also depletes the endogenous pool of ATP, which can trigger autophagic cell death.[1]
Q2: What are the main challenges in preparing this compound for in vivo experiments?
The primary challenge is the compound's limited aqueous solubility at neutral pH, which can make it difficult to prepare formulations at concentrations suitable for administration in animal models.
Q3: What are the reported solubilities of this compound in common solvents?
The solubility of this compound can vary depending on the solvent and temperature. Refer to the data table below for a summary of reported solubility data.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the prepared formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Gently warm the solution as some sources indicate that solubility in water increases with temperature. - If using a co-solvent system like PEG300/DMSO, ensure the correct ratio is used. - Prepare a more dilute solution if the experimental design allows. |
| Difficulty dissolving the compound. | The compound may not be readily soluble at room temperature. | - Use gentle warming (e.g., a 37°C water bath) and vortexing to aid dissolution. - For aqueous solutions, ensure the pH is not contributing to poor solubility. |
| Inconsistent results in in vivo studies. | This could be due to incomplete dissolution or precipitation of the compound upon administration. | - Visually inspect the formulation for any precipitate before each injection. - Prepare fresh formulations for each experiment to ensure consistency. - Consider using a formulation with co-solvents like PEG300 and DMSO for improved stability.[2] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source |
| Water | Soluble to 20 mM with gentle warming | R&D Systems |
| DMSO | Soluble to 100 mM | R&D Systems |
| DMSO | Slightly soluble | Cayman Chemical[2] |
| Water | Soluble to 100 mM at 50°C | Enzo Life Sciences[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Co-Solvent Formulation)
This protocol is based on a formulation successfully used for in vivo studies in mice.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile, pyrogen-free saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle solution: In a sterile tube, mix equal volumes of DMSO and PEG300 to create a 1:1 (v/v) solution. For example, to prepare 1 mL of vehicle, mix 500 µL of DMSO and 500 µL of PEG300.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the prepared vehicle solution (50% DMSO, 50% PEG300) to the powder.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to facilitate dissolution.
-
-
Final Formulation: The resulting solution is ready for administration. If further dilution is required for dosing, it should be done with the same vehicle to maintain solubility.
Protocol 2: Preparation of this compound for In Vivo Administration (Aqueous Formulation)
This protocol is suitable for intraperitoneal injections where a more aqueous vehicle is preferred.
Materials:
-
This compound powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath
Procedure:
-
Calculate the required amount of this compound.
-
Dissolve in PBS:
-
Add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS.
-
Vortex the mixture vigorously.
-
Gently warm the solution in a water bath (up to 50°C) while continuing to vortex until the compound is fully dissolved.[3]
-
-
Cool to Room Temperature: Before administration, allow the solution to cool to room temperature. Ensure that no precipitation occurs upon cooling.
-
Administration: Use the freshly prepared solution for intraperitoneal injection.
Mandatory Visualizations
Caption: Intracellular signaling pathway of this compound.
Caption: Experimental workflows for preparing this compound.
References
- 1. 8-Cl-Ado and 8-NH2-Ado synergize with venetoclax to target the methionine-MAT2A-SAM axis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the metabolic vulnerability of acute myeloid leukemia blasts with a combination of venetoclax and 8-chloro-adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 8-Chloro-arabinoadenosine in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 8-Chloro-arabinoadenosine in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions before each experiment. 2. Verify the pH of your experimental buffer; acidic conditions can cause rapid degradation. 3. If using biological matrices (e.g., cell lysates, serum), consider enzymatic degradation by adenosine (B11128) deaminase. |
| Inconsistent experimental results. | Partial degradation of the compound leading to variable effective concentrations. | 1. Strictly control the pH of all solutions containing this compound, maintaining it at a neutral or slightly basic pH. 2. Protect solutions from light and store them at appropriate temperatures. 3. Use a validated analytical method, such as HPLC, to confirm the concentration and purity of your stock solutions periodically. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. The primary degradation product from hydrolysis is likely 8-chloroadenine. 2. In the presence of adenosine deaminase, the deaminated product, 8-Chloro-arabino-hypoxanthine, may be formed. 3. Compare the chromatogram of a freshly prepared solution with the aged solution to identify new peaks. |
| Precipitate formation in the solution. | Poor solubility or degradation product precipitation. | 1. Ensure the compound is fully dissolved. Sonication may be helpful. 2. If using a buffer, check for compatibility and potential for salt precipitation at low temperatures. 3. Degradation products may have lower solubility. If precipitation is observed in an older solution, it is a strong indicator of degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of degradation is hydrolysis of the glycosidic bond, particularly in acidic conditions, which leads to the formation of 8-chloroadenine and arabinose. Based on data from the similar compound 2-chloro-2'-deoxyadenosine, this compound is expected to be stable at neutral and basic pH but will degrade rapidly in acidic environments.[1]
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, stock solutions should be prepared in a high-quality, sterile, neutral or slightly basic buffer (e.g., pH 7.0-8.0). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q3: Is this compound susceptible to enzymatic degradation?
A3: Yes, like other adenosine analogs, this compound may be a substrate for adenosine deaminase (ADA), which would convert it to 8-Chloro-arabino-hypoxanthine.[2][3] If you are working with cell cultures, tissue homogenates, or other biological systems that may contain ADA, be aware of this potential for enzymatic degradation. The rate of this degradation can vary depending on the specific isoform and concentration of the enzyme.
Q4: What are the best practices for handling this compound in the laboratory?
A4:
-
Use high-purity solvents and reagents: To avoid introducing contaminants that could catalyze degradation.
-
Maintain pH control: Use buffered solutions within the recommended pH range (7.0-8.0).
-
Work quickly and on ice: When preparing dilutions for experiments, it is good practice to keep the solutions cold to minimize any potential degradation.
-
Prepare fresh dilutions: For the most reliable results, prepare working solutions fresh from a frozen stock on the day of the experiment.
-
Protect from light: Keep solutions in light-protected containers.
Q5: How can I detect and quantify the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of this compound and quantifying its degradation products. A reverse-phase C18 column can be used with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The parent compound and its degradation products, such as 8-chloroadenine, will have different retention times, allowing for their separation and quantification.
Quantitative Data Summary
The following table summarizes the stability of a closely related compound, 2-chloro-2'-deoxyadenosine (2-CdA), which can be used as a proxy to guide the handling of this compound.
| pH | Temperature (°C) | Half-life (t½) of 2-CdA | Remaining 2-CdA after 6 hours |
| 1 | 37 | 0.37 hours | 2% (after 2 hours) |
| 2 | 37 | 1.6 hours | 13% |
| Neutral to Basic | 37 - 80 | Stable | Not specified, but indicated as stable |
Data extrapolated from studies on 2-chloro-2'-deoxyadenosine.[1]
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock, dissolve 3.017 mg of this compound (MW: 301.7 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
For aqueous-based stock solutions, further dilute the DMSO stock in a sterile, neutral buffer like PBS (pH 7.4). For example, to make a 1 mM stock in PBS with 1% DMSO, add 100 µL of the 10 mM DMSO stock to 900 µL of sterile PBS.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: HPLC Method for Stability Assessment
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-30 min: 50% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 264 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the buffer and conditions you wish to test (e.g., different pH values, temperatures).
-
Immediately after preparation (t=0), inject a sample onto the HPLC to obtain an initial chromatogram and peak area for the parent compound.
-
Incubate the solution under the desired test conditions.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.[2][4]
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in 8-Chloro-arabinoadenosine experimental results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address inconsistencies and troubleshoot experiments involving 8-Chloro-arabinoadenosine (8-Cl-Ado).
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-Cl-Ado) and what is its primary mechanism of action?
A1: this compound is a ribonucleoside analog. Its primary mechanism of action involves its intracellular conversion to the active triphosphate metabolite, 8-Chloro-adenosine triphosphate (8-Cl-ATP).[1] This active form exerts its cytotoxic effects through multiple pathways, including inhibition of RNA synthesis, depletion of intracellular ATP pools, and induction of DNA damage.[2][3]
Q2: I am seeing high variability in the IC50 values for 8-Cl-Ado across different cancer cell lines. Why is this?
A2: Significant variability in IC50 values is expected and can be attributed to several factors:
-
Cell-line specific metabolism: The rate of conversion of 8-Cl-Ado to its active form, 8-Cl-ATP, can vary between cell lines.
-
Differential expression of drug transporters: The efficiency of 8-Cl-Ado uptake into cells can differ.
-
Intrinsic resistance mechanisms: Variations in DNA repair capacity and the expression levels of anti-apoptotic proteins can influence sensitivity.
-
Proliferation rate: Faster-growing cells may be more susceptible to agents that interfere with nucleic acid synthesis.
Q3: What is the difference between 8-Cl-Ado and 8-chloro-cAMP? I've seen both used in the literature.
A3: 8-chloro-cAMP is a prodrug that is converted to 8-Cl-Ado in the culture medium or plasma.[1] Subsequently, 8-Cl-Ado is phosphorylated intracellularly to its active triphosphate form. Using 8-chloro-cAMP can introduce an additional layer of variability, as the conversion rate can be influenced by factors like serum components and extracellular phosphodiesterases. For more direct and reproducible results, using 8-Cl-Ado is recommended.
Q4: My cells are not undergoing apoptosis after 8-Cl-Ado treatment, but I see a decrease in proliferation. What could be the reason?
A4: This is a commonly observed phenomenon. 8-Cl-Ado can inhibit cell growth through mechanisms other than apoptosis, such as cell cycle arrest, particularly at the G2/M phase.[1] The induction of apoptosis can be cell-type dependent. For example, in a study with mantle cell lymphoma lines, apoptosis was observed in three out of four cell lines tested.[2] It is also possible that the concentration of 8-Cl-Ado or the treatment duration is insufficient to induce apoptosis in your specific cell model.
Q5: Are there any known issues with the stability of 8-Cl-Ado in solution?
A5: Like many nucleoside analogs, prolonged storage in solution, especially at room temperature or in non-optimal pH conditions, can lead to degradation. It is recommended to prepare fresh solutions from a frozen stock for each experiment to ensure consistent activity.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Apoptosis
| Possible Cause | Troubleshooting Step |
| Cell-line resistance | Confirm the sensitivity of your cell line to 8-Cl-Ado by performing a dose-response curve and determining the IC50 value. Compare your results with published data for similar cell lines (see Table 1). |
| Sub-optimal drug concentration | Ensure you are using a concentration at or above the IC50 for your cell line. Consider a time-course experiment to determine the optimal treatment duration for apoptosis induction. |
| Apoptosis detection method | Use multiple methods to assess apoptosis. Annexin V/PI staining is an early marker, while PARP cleavage or caspase activity assays can confirm later stages. |
| Serum interference | Components in fetal bovine serum (FBS) can sometimes interfere with drug activity. If inconsistent results are observed, consider using a different batch of FBS or heat-inactivated FBS. |
| Incorrect assessment of cell death | Distinguish between apoptosis and necrosis. Use Annexin V/PI staining to differentiate between early apoptotic, late apoptotic, and necrotic cells. |
Issue 2: Variable Cell Cycle Arrest Results
| Possible Cause | Troubleshooting Step |
| Asynchronous cell population | For cell cycle analysis, it is crucial to start with a well-synchronized cell population. Consider serum starvation or other synchronization methods before drug treatment. |
| Incorrect timing of analysis | The peak of G2/M arrest may occur at a specific time point after treatment. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for analysis. |
| Flow cytometry gating strategy | Ensure your gating strategy for flow cytometry accurately distinguishes between G0/G1, S, and G2/M phases. Use appropriate controls, including untreated cells. |
| Cell density | High cell density can lead to contact inhibition and alter cell cycle progression. Ensure consistent and optimal cell seeding densities across all experiments. |
Issue 3: Discrepancies in RNA/DNA Synthesis Inhibition
| Possible Cause | Troubleshooting Step |
| Metabolic state of cells | The rate of nucleic acid synthesis can be influenced by the metabolic activity of the cells. Ensure cells are in the exponential growth phase during the experiment. |
| Precursor labeling issues | Optimize the concentration and incubation time for radiolabeled precursors like ³H-uridine or ³H-thymidine. Ensure that the precursor is not a limiting factor. |
| Drug exposure time | Inhibition of RNA and DNA synthesis may have different kinetics. A time-course experiment is recommended to capture the dynamics of inhibition for both processes. |
| Cell permeability | Confirm that the radiolabeled precursor is efficiently taken up by the cells. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound (8-Cl-Ado) and 8-chloro-cAMP in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-Cl-Ado | A549 | Lung Cancer | ~2.0 | [1] |
| 8-Cl-Ado | H1299 | Lung Cancer | ~2.0 | [1] |
| 8-Cl-Ado | B16 (fresh serum) | Melanoma | ~4.7 | [4] |
| 8-Cl-Ado | FLC (fresh serum) | Friend Leukaemia | ~12.0 | [4] |
| 8-chloro-cAMP | ARO | Thyroid Cancer | 2.3 - 13.6 | |
| 8-chloro-cAMP | NPA | Thyroid Cancer | 2.3 - 13.6 | |
| 8-chloro-cAMP | WRO | Thyroid Cancer | 2.3 - 13.6 | |
| 8-chloro-cAMP | B16 (heat-inactivated serum) | Melanoma | 215 | [4] |
| 8-chloro-cAMP | FLC (heat-inactivated serum) | Friend Leukaemia | 70 | [4] |
Experimental Protocols
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells at an appropriate density and treat with 8-Cl-Ado at the desired concentrations for the indicated time. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis via Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest cells by trypsinization.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Fix for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
ATP Measurement Assay (Bioluminescence)
-
Cell Treatment: Plate cells in a 96-well plate and treat with 8-Cl-Ado.
-
Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.
-
Luciferase Reaction: Add a luciferase-based ATP detection reagent to each well.
-
Luminescence Reading: Measure the luminescence using a plate reader. The light output is proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
RNA Synthesis Inhibition Assay (³H-uridine Incorporation)
-
Cell Treatment: Treat cells with 8-Cl-Ado for the desired duration.
-
Radiolabeling: Add ³H-uridine to the cell culture medium and incubate for a defined period (e.g., 1-4 hours).
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the macromolecules, including RNA, using trichloroacetic acid (TCA).
-
Washing: Wash the precipitate to remove unincorporated ³H-uridine.
-
Scintillation Counting: Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: Metabolic activation and primary mechanisms of 8-Cl-Ado.
Caption: 8-Cl-Ado induced apoptosis signaling cascade.
Caption: G2/M cell cycle arrest pathway induced by 8-Cl-Ado.
References
- 1. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
8-Chloro-arabinoadenosine vs. 8-Azaadenosine: A Critical Comparison of Purported ADAR Inhibitors
For researchers, scientists, and drug development professionals, the search for selective and potent inhibitors of Adenosine (B11128) Deaminase Acting on RNA (ADAR) enzymes is of significant interest, given ADAR's role in various cancers and autoimmune diseases. Among the compounds investigated are the adenosine analogs 8-Chloro-arabinoadenosine (8-Cl-Ado) and 8-Azaadenosine (B80672). This guide provides an objective comparison of these two molecules, summarizing key experimental findings that challenge their utility as selective ADAR inhibitors and presenting the methodologies used in these critical studies.
Initially, 8-Azaadenosine was proposed to act as a competitive inhibitor of ADAR's catalytic domain, while 8-Chloroadenosine was suggested to reduce ADAR expression.[1] However, a growing body of evidence now indicates that both compounds lack specificity for ADAR and induce broad cytotoxic effects that are independent of a cell's reliance on ADAR activity.[2][3][4][5][6][7]
Executive Summary of Comparative Efficacy
Experimental data demonstrates that both this compound and 8-azaadenosine exhibit similar toxicity profiles in both ADAR-dependent and ADAR-independent cancer cell lines.[2][8] Furthermore, treatment with these compounds does not produce the expected downstream effects of ADAR inhibition, such as the activation of the double-stranded RNA sensor Protein Kinase R (PKR) or a measurable decrease in A-to-I editing of known ADAR substrates.[2][8][9]
Quantitative Data Comparison
The following tables summarize the cytotoxic effects of this compound and 8-Azaadenosine on a panel of breast cancer cell lines with varying dependencies on ADAR for survival.
Table 1: Cytotoxicity of 8-Azaadenosine in Breast Cancer Cell Lines
| Cell Line | ADAR Dependency | EC50 (µM) |
| HCC1806 | Dependent | ~1.5 |
| MDA-MB-468 | Dependent | ~2.0 |
| SK-BR-3 | Independent | ~1.0 |
| MCF-7 | Independent | ~1.2 |
| Data derived from dose-response curves presented in studies where cell viability was measured after 96 hours of treatment.[10][11] |
Table 2: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | ADAR Dependency | EC50 (µM) |
| HCC1806 | Dependent | ~0.75 |
| MDA-MB-468 | Dependent | ~0.6 |
| SK-BR-3 | Independent | ~0.8 |
| MCF-7 | Independent | ~0.5 |
| Data derived from dose-response curves presented in studies where cell viability was measured after 96 hours of treatment.[10][11] |
Visualizing the Discrepancy in Mechanism
The following diagrams illustrate the proposed, yet unverified, inhibitory pathways versus the observed experimental workflow and outcomes which highlight the non-selective nature of these compounds.
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation of the findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, an indicator of metabolically active cells.[12]
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a desired density in 100µL of culture medium per well. Include control wells with medium only for background luminescence measurement.
-
Compound Treatment: Add the desired concentrations of this compound or 8-Azaadenosine to the experimental wells. Incubate for the specified duration (e.g., 96 hours).
-
Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (e.g., 100µL of reagent to 100µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a luminometer with an integration time of 0.25–1 second per well.
-
Data Analysis: After subtracting the background luminescence, calculate cell viability as a percentage of the untreated control. Plot the results as a dose-response curve to determine EC50 values.[10]
A-to-I RNA Editing Analysis by Sanger Sequencing
This method is used to determine the percentage of A-to-I editing at a specific site within an RNA transcript.[7][8]
-
Cell Treatment and RNA Isolation: Treat cells with the test compound for the desired time. Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the purified RNA using a reverse transcriptase and a gene-specific reverse primer.
-
PCR Amplification: Amplify the cDNA region containing the editing site of interest using specific forward and reverse primers.
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing using one of the PCR primers.
-
Data Analysis: Analyze the resulting chromatogram. The editing site will show overlapping peaks for Adenine (A) and Guanine (G). The percentage of editing is calculated by dividing the height of the G peak by the sum of the heights of the A and G peaks.[7]
PKR Activation Assay (Western Blot)
This assay assesses the phosphorylation status of PKR, an indicator of its activation. Loss of ADAR editing is expected to increase dsRNA levels, leading to PKR phosphorylation.[8][9]
-
Cell Lysis: Treat cells with the compounds or use siRNA for ADAR knockdown as a positive control. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated PKR (e.g., anti-p-PKR Thr446) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total PKR and a loading control like GAPDH or β-actin. Quantify band intensities using densitometry software.
Conclusion
The experimental evidence strongly suggests that neither this compound nor 8-Azaadenosine are suitable as selective inhibitors for studying ADAR function.[2][8] Their cytotoxic effects appear to be non-specific and independent of ADAR1 dependency. Researchers seeking to investigate the therapeutic potential of ADAR inhibition should consider alternative strategies, such as the use of RNA-based inhibitors like 8-azanebularine-modified RNA duplexes, which have demonstrated greater selectivity.[1][12] The protocols detailed in this guide serve as a methodological framework for the rigorous evaluation of any potential ADAR inhibitor to ensure that observed cellular effects are directly attributable to the modulation of ADAR activity.
References
- 1. Video: Focus Formation: A Cell-based Assay to Determine the Oncogenic Potential of a Gene [jove.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 3. Focus formation: a cell-based assay to determine the oncogenic potential of a gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focus Formation: A Cell-based Assay to Determine the Oncogenic Potential of a Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. andrewslab.ca [andrewslab.ca]
- 6. ch.promega.com [ch.promega.com]
- 7. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. RNA editing validation by Sanger sequencing [bio-protocol.org]
- 10. 8-Azaadenosine and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
A Preclinical Head-to-Head: 8-Chloro-arabinoadenosine versus Fludarabine in Mantle Cell Lymphoma
A Comparative Analysis of Two Purine (B94841) Nucleoside Analogs for Mantle Cell Lymphoma Therapy
Mantle Cell Lymphoma (MCL) remains a challenging B-cell non-Hodgkin lymphoma with a clear need for novel therapeutic strategies. This guide provides a detailed preclinical comparison of two purine nucleoside analogs: 8-Chloro-arabinoadenosine (8-Cl-Ado), a novel agent under investigation, and Fludarabine (B1672870), an established chemotherapeutic. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, effects on MCL cells, and the experimental basis for these findings.
At a Glance: Key Preclinical Performance Metrics
| Parameter | This compound (8-Cl-Ado) | Fludarabine |
| Mechanism of Action | Dual inhibition of RNA and DNA synthesis; ATP depletion. | Primarily inhibits DNA synthesis via inhibition of DNA polymerase and ribonucleotide reductase. |
| Cell Lines Tested (MCL) | Granta 519, JeKo, Mino, SP-53[1] | Mino (data on resistant subclone available)[2] |
| Reported IC50 Values | Not explicitly reported in the primary MCL study, but effective concentrations are in the low micromolar range (e.g., 10 µM)[1]. | Highly variable depending on the cell line; IC50 in the Mino parental cell line is in the low micromolar range, with a resistant subclone showing high-level resistance[2]. |
| Effect on Cell Cycle | Induces G1 arrest in some cancer cell types. | Can induce S-phase arrest. |
| Induction of Apoptosis | Induces apoptosis in 3 out of 4 tested MCL cell lines (Granta 519, JeKo, Mino)[1]. | Induces apoptosis in sensitive B-cell malignancy cell lines. |
| Effect on ATP Levels | Significant reduction (30-60%) in intracellular ATP levels in MCL cell lines[1]. | Not a primary mechanism of action. |
| Effect on DNA Synthesis | Inhibits DNA synthesis in MCL cell lines[1]. | Potent inhibitor of DNA synthesis. |
| Effect on RNA Synthesis | Inhibits global transcription in MCL cell lines[1]. | Less pronounced effect on RNA synthesis compared to DNA synthesis. |
Delving Deeper: Mechanism of Action and Signaling Pathways
This compound: A Multi-pronged Attack
8-Cl-Ado exerts its anti-tumor effects through a dual mechanism that distinguishes it from many other nucleoside analogs. Upon entry into the cell, it is phosphorylated to its active triphosphate form, 8-Cl-ATP. This active metabolite is then incorporated into both RNA and DNA, leading to chain termination and the inhibition of macromolecular synthesis.[1]
A key feature of 8-Cl-Ado's action in MCL is its ability to deplete intracellular ATP pools.[1] This energy depletion is thought to contribute significantly to its cytotoxic effects. Furthermore, in other cancer types, 8-Cl-Ado has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a critical sensor of cellular energy status, which can lead to the inhibition of the mTOR pathway and the induction of autophagy.[3] While direct evidence in MCL is still emerging, a related compound, 8-aminoadenosine, has been shown to inhibit the Akt/mTOR and Erk signaling pathways in MCL cell lines.[4]
Fludarabine: A Potent Inhibitor of DNA Replication
Fludarabine is a fluorinated purine analog that, after intracellular conversion to its active triphosphate form (F-ara-ATP), primarily targets DNA synthesis. F-ara-ATP competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) and inhibits key enzymes involved in DNA replication, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase.[5] Inhibition of ribonucleotide reductase leads to a depletion of the intracellular pool of deoxynucleotides, further potentiating the inhibition of DNA synthesis.
In addition to its direct effects on DNA replication, fludarabine has been shown to influence various signaling pathways. In some leukemia cell lines, it can induce the activation of the MAPK/ERK pathway.[6] Furthermore, the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1 is associated with resistance to fludarabine, suggesting that the Bcl-2 family of proteins plays a critical role in mediating its apoptotic effects.[2][7]
Experimental Corner: Protocols for Key Assays
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed protocols for the key experimental methodologies used to assess the efficacy of 8-Cl-Ado and Fludarabine.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
MCL cell lines (e.g., Granta 519, JeKo, Mino, SP-53)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
8-Cl-Ado or Fludarabine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MCL cells into 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of 8-Cl-Ado or Fludarabine in complete culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[5][8]
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated MCL cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.[1][9]
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a cell lysate, such as those involved in signaling pathways (e.g., p-Akt, p-mTOR, p-Erk) or apoptosis regulation (e.g., Bcl-2, Mcl-1).
Materials:
-
Treated and untreated MCL cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
Concluding Remarks
This comparative guide highlights the distinct preclinical profiles of this compound and Fludarabine in the context of Mantle Cell Lymphoma. 8-Cl-Ado emerges as a promising agent with a unique dual mechanism of action, targeting both macromolecular synthesis and cellular bioenergetics. Fludarabine, while an established therapeutic, primarily functions through the potent inhibition of DNA replication.
The provided experimental data and detailed protocols offer a foundation for further research and development. A direct, head-to-head preclinical study using a standardized set of MCL cell lines and assays would be invaluable to definitively compare the potency and efficacy of these two agents. Such studies will be crucial in guiding the clinical development of 8-Cl-Ado and optimizing therapeutic strategies for patients with Mantle Cell Lymphoma.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed Functional and Proteomic Characterization of Fludarabine Resistance in Mantle Cell Lymphoma Cells | PLOS One [journals.plos.org]
- 3. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. MiRNA-Mediated Knock-Down of Bcl-2 and Mcl-1 Increases Fludarabine-Sensitivity in CLL-CII Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective elimination of fludarabine-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a mantle cell lymphoma cell line resistant to the Chk1 inhibitor PF-00477736 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Unveiling the Impact of 8-Chloro-arabinoadenosine on dATP Pools: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 8-Chloro-arabinoadenosine's (8-Cl-Ado) effect on deoxyadenosine (B7792050) triphosphate (dATP) pools with other ribonucleotide reductase inhibitors. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound, a ribonucleoside analog, has demonstrated significant activity in preclinical models of various hematological malignancies. One of its key mechanisms of action involves the depletion of intracellular dATP pools, a critical component for DNA synthesis and repair. This guide delves into the validation of this effect, compares it with other known ribonucleotide reductase inhibitors, and provides the necessary experimental framework for its investigation.
Comparative Analysis of dATP Pool Depletion
Several nucleoside analogs exert their cytotoxic effects by inhibiting ribonucleotide reductase (RR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition leads to an imbalance in the deoxynucleotide triphosphate (dNTP) pools, including a reduction in dATP levels. The following table summarizes the quantitative impact of this compound and two other well-established RR inhibitors, Clofarabine (B1669196) and Gemcitabine (B846), on dATP pools in various cancer cell lines.
| Compound | Cell Line(s) | Concentration | Duration of Treatment | dATP Pool Reduction | Reference |
| This compound | Mantle Cell Lymphoma (Granta 519, JeKo, Mino, SP-53) | 10 µM | 24 hours | 50-80% | [1][2] |
| Clofarabine | Human Colon Carcinoma (HCT116) | 10 µM | Not Specified | Inhibition of DNA synthesis | [3] |
| Acute Leukemia Blasts | Varies | 4 hours | Not directly quantified, but triphosphate accumulates | [4] | |
| Gemcitabine | Ovarian (A2780), Colon (HT29), Myelogenous Leukemia (K562), Non-small cell lung (H322), Murine Lung Cancer (Lewis Lung) | 1 and 10 µM | 4 hours | 3-10 fold decrease | [5] |
Mechanism of Action: Ribonucleotide Reductase Inhibition
The primary mechanism by which this compound is thought to reduce dATP levels is through the inhibition of ribonucleotide reductase. Upon cellular uptake, 8-Cl-Ado is phosphorylated to its triphosphate metabolite, 8-Cl-ATP. This metabolite then acts as an inhibitor of RR, leading to a decreased production of all dNTPs. The resulting imbalance in the dNTP pool, particularly the depletion of dATP, hampers DNA synthesis and ultimately contributes to cell death.[1] This mechanism is shared by other nucleoside analogs like clofarabine and gemcitabine.[6][7]
References
- 1. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of clofarabine on apoptosis and DNA synthesis in human epithelial colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interference of gemcitabine triphosphate with the measurements of deoxynucleotides using an optimized DNA polymerase elongation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Power of 8-Chloro-arabinoadenosine: A Comparative Analysis
For Immediate Release
In the dynamic landscape of oncological research, the quest for potent and selective anti-proliferative agents is paramount. This guide offers a comprehensive cross-validation of 8-Chloro-arabinoadenosine (8-Cl-Ado), a promising nucleoside analog, and compares its efficacy against established alternatives such as Fludarabine, Cytarabine, and Actinomycin D. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of experimental data, detailed protocols, and visual representations of key cellular pathways.
Mechanism of Action: A Multi-Faceted Assault on Cancer Cells
This compound exerts its anti-proliferative effects through a multi-pronged mechanism that disrupts fundamental cellular processes. Upon cellular uptake, it is phosphorylated to its active triphosphate form, 8-Cl-ATP. This active metabolite then interferes with nucleic acid synthesis and cellular energy metabolism.
Key mechanisms include:
-
Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into RNA, leading to premature chain termination and a global decrease in RNA synthesis.[1]
-
Inhibition of DNA Synthesis: The compound has also been shown to reduce the rates of DNA synthesis, contributing to its cytostatic effects.
-
Depletion of Intracellular ATP: The accumulation of 8-Cl-ATP is associated with a significant reduction in endogenous ATP levels, leading to an energy crisis within the cancer cell and triggering apoptosis.
These actions collectively create an inhospitable environment for rapidly dividing cancer cells, ultimately leading to cell death.
References
Validating the Role of 8-Chloro-arabinoadenosine in Cell Cycle Arrest: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Chloro-arabinoadenosine (8-Cl-araA), a promising anti-cancer agent, with other purine (B94841) nucleoside analogs, focusing on its role in inducing cell cycle arrest. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound (8-Cl-araA)
This compound (also known as 8-chloroadenosine (B1666358) or 8-Cl-Ado) is a ribonucleoside analog that has demonstrated significant anti-proliferative activity in various cancer cell lines. Its multifaceted mechanism of action, which includes the inhibition of RNA and DNA synthesis, depletion of intracellular ATP pools, and induction of apoptosis, makes it a compound of great interest in cancer research and drug development. A key aspect of its anti-tumor effect is its ability to induce cell cycle arrest, primarily at the G2/M transition, thereby preventing cancer cells from dividing and proliferating.
Comparative Analysis of Cell Cycle Arrest
This section compares the efficacy of 8-Cl-araA in inducing cell cycle arrest with two other clinically relevant purine nucleoside analogs: Fludarabine and Cladribine.
Quantitative Data on Cell Cycle Arrest
The following table summarizes the effects of 8-Cl-araA, Fludarabine, and Cladribine on the cell cycle distribution in different cancer cell lines. Data is presented as the percentage of cells in the G2/M phase following treatment, as determined by flow cytometry.
| Compound | Cell Line | Concentration | Treatment Duration | % of Cells in G2/M (Fold Change vs. Control) | Reference |
| This compound | Human Lung Cancer (A549) | 10 µM | 48 hours | Significant increase (3-5 fold) | [1] |
| This compound | Human Lung Cancer (H1299) | 10 µM | 48 hours | Significant increase (6-8 fold) | [1] |
| Fludarabine | Murine Sarcoma (SA-NH) | 800 mg/kg (in vivo) | 24 hours | Synchronized wave in G2/M | |
| Cladribine | Myeloma (U266) | Not Specified | 24 hours | Increase in G2/M phase |
Note: Direct comparative studies of all three compounds under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this consideration.
IC50 Values for Growth Inhibition
The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of a compound in inhibiting cell growth.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | Mantle Cell Lymphoma (JeKo) | ~5 µM | |
| This compound | Mantle Cell Lymphoma (SP-53) | ~2.5 µM | |
| This compound | AML (MOLM-13) | 0.2 µM (72h) | [2] |
| This compound | AML (MV4-11) | 1.4 µM (72h) | [2] |
| Cladribine | Leukemia | 0.34 ± 0.03 µM (48h) | [3] |
| Clofarabine (similar to Fludarabine) | Leukemia | 0.18 ± 0.01 µM (48h) | [3] |
Mechanism of 8-Cl-araA-Induced G2/M Arrest
8-Cl-araA exerts its cell cycle inhibitory effects through a complex interplay of molecular events, ultimately leading to a halt at the G2/M checkpoint.
Signaling Pathway of 8-Cl-araA-Induced G2/M Arrest
Treatment with 8-Cl-araA leads to the dephosphorylation and inactivation of key regulators of the G2/M transition, namely Cdc2 (CDK1) and its activating phosphatase, Cdc25C. While the precise upstream signaling cascade initiated by 8-Cl-araA is still under investigation, it is hypothesized to involve the activation of DNA damage response pathways.
Figure 1: Proposed signaling pathway of 8-Cl-araA-induced G2/M cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with 8-Cl-araA or other compounds using propidium (B1200493) iodide (PI) staining followed by flow cytometry.[3][4][5][6]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with the desired concentrations of 8-Cl-araA, Fludarabine, or Cladribine for the specified duration. Include an untreated control.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 2: Experimental workflow for cell cycle analysis using flow cytometry.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins, such as Cyclin B1, total Cdc2, and phosphorylated Cdc2 (Tyr15), by Western blotting.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2 (Tyr15))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
References
- 1. PhosphoPlus® cdc2 (Tyr15) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-cdc25C (Ser216) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-cdc2 (Tyr15) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 8-Chloro-arabinoadenosine: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 8-Chloro-arabinoadenosine, ensuring the protection of personnel and compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not found, an SDS for the related compound 8-Chloroadenosine indicates it is harmful if swallowed or inhaled, and causes skin and eye irritation[1]. Therefore, precautionary measures are essential.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary[1][2].
Spill Response: In the event of a spill, avoid generating dust[2]. If possible, contain the spill using an inert absorbent material. For laboratory settings, follow the established Chemical Hygiene Plan for cleanup[2].
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate solid waste (e.g., contaminated gloves, wipes) from liquid waste (e.g., solutions containing the compound).
-
Store waste in containers that are compatible with the chemical to prevent leaks or reactions[3][4]. The original container is often a suitable choice if it is in good condition[5][6].
2. Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
3. Solid Waste Disposal:
-
Dry Chemical Waste: Dispose of solid this compound in its original container or a clearly labeled, compatible container[5].
-
Contaminated Lab Supplies: Items such as absorbent paper, gloves, and benchcoats that are contaminated with this compound should be double-bagged in clear plastic bags for visual inspection[5].
-
Sharps: Any sharps (e.g., pipette tips, broken glass) contaminated with the compound must be placed in a designated sharps container[5].
4. Liquid Waste Disposal:
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof container with a screw-on cap[5].
-
Do not dispose of solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department and local regulations[7]. Given the hazardous nature of a related compound, drain disposal is not recommended.
-
Ensure the pH of the collected waste is within a neutral range if required by your facility's waste management guidelines.
5. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials such as strong acids, bases, and oxidizing agents[2][3].
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks[5]. The secondary container should be able to hold 110% of the volume of the primary container[5].
-
Keep waste containers closed except when adding waste[4][5].
6. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Adhere to your institution's time and quantity limits for storing hazardous waste[5].
Quantitative Data Summary
For general hazardous waste, specific quantitative limits are often in place. The following table summarizes typical guidelines, though it is crucial to consult your institution's specific policies.
| Parameter | Guideline | Citation |
| pH for Aqueous Waste | If drain disposal is permitted (not recommended for this compound), pH should be between 5.0 and 12.5. | [3] |
| Storage Time Limit | Typically, hazardous waste must be collected within 90 days of the accumulation start date. | [5] |
| Storage Quantity Limit | Up to 55 gallons of a single hazardous waste stream may be accumulated before requiring collection. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 8-Chloro-arabinoadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 8-Chloro-arabinoadenosine. Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potent, potentially cytotoxic agent. The following procedures are based on established best practices for managing hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The required level of protection varies depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile) | - Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Chemical-resistant lab coat or gown | - Face shield for splash hazards |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1]
Operational Plan: Step-by-Step Handling Protocol
A clear and concise plan for the handling of potent compounds is essential to prevent contamination and ensure a safe working environment.[1]
1. Preparation:
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[1]
-
Ventilation: Ensure proper ventilation, such as a fume hood, is operational before beginning any work.[1]
-
Equipment Assembly: Assemble all necessary equipment and PPE before handling the compound.[1]
-
Minimize Quantity: Handle the minimum quantity of the compound required for the experiment.[1]
2. Handling:
-
Weighing: If weighing a solid, perform this task within the fume hood using a disposable weigh boat.[1]
-
Solution Preparation: When preparing a solution, slowly add the solvent to the compound to avoid splashing.[1]
-
Manipulations: Conduct all manipulations of the compound within the designated handling area.[1]
-
Avoid Aerosol Generation: Prevent the generation of aerosols during handling.[1]
3. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.[1] Use wet-wiping techniques for cleaning surfaces.[1]
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety. As a potent compound, it should be treated as cytotoxic waste.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (Contaminated PPE, weigh boats, etc.) | Lined, labeled, and sealed cytotoxic waste container (purple bin). | High-temperature incineration.[2] |
| Liquid Waste (Solutions containing the compound) | Labeled, leak-proof, and sealed cytotoxic waste container. | High-temperature incineration.[2][3] Do not dispose down the drain. |
| Sharps Waste (Contaminated needles, syringes, etc.) | Puncture-resistant, labeled cytotoxic sharps container. | High-temperature incineration.[2] |
| Empty Containers | Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. | Obliterate or remove all labels before disposing of the decontaminated container in regular trash.[3] |
Cytotoxic waste is highly hazardous and should never be landfilled or discarded into the sewer system.[2]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
